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  • Product: 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one
  • CAS: 29940-50-9

Core Science & Biosynthesis

Foundational

mechanism of action of 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one in cancer cell lines

An In-Depth Technical Guide Mechanism of Action of 8,9-dihydro[1][2][3]triazolo[1,5-a]quinazolin-6(7H)-one in Cancer Cell Lines Authored for Researchers, Scientists, and Drug Development Professionals Abstract The quinaz...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Mechanism of Action of 8,9-dihydro[1][2][3]triazolo[1,5-a]quinazolin-6(7H)-one in Cancer Cell Lines

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold and its fused heterocyclic derivatives, such as the triazoloquinazolines, represent a privileged class of compounds in medicinal chemistry, with numerous examples demonstrating potent anticancer activity.[1][2][3][4] These structures serve as versatile frameworks for targeting a multitude of oncogenic pathways.[2][5] This technical guide focuses on elucidating the putative mechanism of action for a specific member of this class, 8,9-dihydro[1][2][3]triazolo[1,5-a]quinazolin-6(7H)-one. As direct studies on this exact molecule are nascent, this document synthesizes the extensive body of research on structurally related triazoloquinazoline and quinazolinone analogs to construct a scientifically-grounded hypothesis of its molecular targets and cellular effects. We will explore its potential role as an inhibitor of critical signaling kinases, a disruptor of microtubule dynamics, and an inducer of programmed cell death. Furthermore, this guide provides a comprehensive workflow of robust experimental protocols required to systematically validate these proposed mechanisms, offering a roadmap for future preclinical investigation.

The Triazoloquinazoline Scaffold: A Foundation for Anticancer Activity

The fusion of a quinazolinone core with a triazole ring creates a rigid, polycyclic system with a unique three-dimensional arrangement of hydrogen bond donors, acceptors, and hydrophobic regions. This structural complexity allows for high-affinity interactions with various biological targets.[6] Quinazolinone-based drugs, including the FDA-approved kinase inhibitors Gefitinib and Erlotinib, have already validated this scaffold's clinical utility in oncology.[5][6] The addition of the triazole moiety often enhances the pharmacological profile, contributing to improved target binding and metabolic stability.[6] Therefore, 8,9-dihydro[1][2][3]triazolo[1,5-a]quinazolin-6(7H)-one is poised to engage with cellular machinery known to be targeted by its chemical relatives.

Postulated Mechanisms of Action

Based on the established pharmacology of the broader quinazolinone and triazoloquinazoline classes, we can postulate several convergent mechanisms of action for 8,9-dihydro[1][2][3]triazolo[1,5-a]quinazolin-6(7H)-one.

Inhibition of Oncogenic Kinase Signaling

The most prominent mechanism of action for quinazoline derivatives is the inhibition of protein kinases, which are critical regulators of cell proliferation, survival, and angiogenesis.[5]

  • Receptor Tyrosine Kinases (RTKs): Many quinazolines target the ATP-binding site of RTKs like the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[5][7] Overexpression of these receptors is a hallmark of many cancers.[7] Inhibition blocks downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/MAPK pathways, leading to a halt in cell growth and proliferation.[1][8]

  • PI3K/AKT/mTOR Pathway: The PI3K pathway is frequently deregulated in cancer, promoting cell survival and resistance to therapy.[1] Several quinazolinone derivatives have been developed as potent PI3K inhibitors, demonstrating the scaffold's suitability for targeting the lipid kinase's active site.[1][2] Inhibition of PI3K prevents the phosphorylation and activation of AKT, a central node in cell survival signaling.

  • p38 MAP Kinase: Certain triazoloquinazoline analogs have been specifically identified as inhibitors of p38 MAP kinase, a protein involved in cellular stress responses, inflammation, and apoptosis.[9] Dysregulation of this pathway is linked to tumor progression and metastasis.[9]

The diagram below illustrates the central role of these kinase pathways in cancer cell signaling and the probable points of inhibition by a triazoloquinazoline compound.

Kinase_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK EGFR / VEGFR (Receptor Tyrosine Kinase) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation p38 p38 MAPK p38->Proliferation Compound 8,9-dihydro[1,2,4]triazolo [1,5-a]quinazolin-6(7H)-one Compound->RTK Compound->PI3K Compound->p38 Experimental_Workflow cluster_D Target Validation Assays A Step 1: Cytotoxicity Screening (MTT/SRB Assay) B Step 2: Cell Cycle Analysis (Flow Cytometry) A->B Identify IC50 & sensitive lines C Step 3: Apoptosis Quantification (Annexin V/PI Assay) B->C Confirm cell fate after arrest D Step 4: Biochemical & Cellular Target Validation C->D Pinpoint upstream mechanism D1 Kinase Inhibition (Enzymatic Assays) D->D1 D2 Pathway Modulation (Western Blot for p-AKT, p-ERK) D->D2 D3 Tubulin Polymerization (In Vitro Assay) D->D3

Caption: A logical workflow for elucidating the compound's mechanism of action.

Quantitative Data Summary: Expected Outcomes

The following tables structure the expected quantitative data from the initial validation steps.

Table 1: In Vitro Cytotoxicity Profile Data represents the concentration of the compound required to inhibit cell growth by 50% (IC₅₀) after 72 hours of treatment.

Cancer Cell LineLineageExpected IC₅₀ (µM)
MCF-7Breast Adenocarcinoma1 - 10
A549Non-Small Cell Lung Cancer1 - 15
HCT-116Colorectal Carcinoma0.5 - 10
HepG2Hepatocellular Carcinoma5 - 25

Table 2: Kinase Inhibitory Activity Data represents the concentration of the compound required to inhibit enzyme activity by 50% (IC₅₀).

Kinase TargetExpected IC₅₀ (nM)
EGFR20 - 500
PI3Kα50 - 1000
p38 MAPK100 - 2000
VEGFR-230 - 750

Key Experimental Protocols

The following protocols are foundational for executing the proposed validation workflow.

Protocol 1: Cell Viability Assessment (MTT Assay)
  • Causality: This initial experiment determines if the compound has a cytotoxic or cytostatic effect on cancer cells and establishes the dose range (IC₅₀) for subsequent, more detailed mechanistic assays.

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of 8,9-dihydrot[1][2][3]riazolo[1,5-a]quinazolin-6(7H)-one (e.g., from 0.01 µM to 100 µM). Treat cells for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Causality: This assay directly tests the hypothesis that the compound interferes with cell cycle progression, a common outcome for agents targeting DNA synthesis or microtubule function. An accumulation of cells in a specific phase (e.g., G2/M) points toward a particular mechanism.

  • Methodology:

    • Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

    • Cell Harvest: Harvest cells via trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

    • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).

    • Data Acquisition: Incubate for 30 minutes in the dark. Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer (e.g., BD FACSCalibur).

    • Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Western Blot for Pathway Modulation
  • Causality: This technique provides direct evidence of target engagement within the cell. A decrease in the phosphorylation of key signaling proteins (e.g., AKT, ERK) following treatment confirms that the compound is inhibiting the upstream kinase as hypothesized.

  • Methodology:

    • Treatment & Lysis: Treat cells at ~80% confluency with the compound for a short duration (e.g., 2-6 hours) to observe signaling changes. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate with primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-GAPDH) overnight at 4°C.

      • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Analysis: Quantify band intensity and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Conclusion and Future Directions

The 8,9-dihydrot[1][2][3]riazolo[1,5-a]quinazolin-6(7H)-one molecule belongs to a class of compounds with a rich history of anticancer activity. The mechanisms outlined in this guide—inhibition of critical kinase signaling pathways, disruption of microtubule function, and subsequent induction of apoptosis—represent the most probable avenues through which it exerts its effects. The provided experimental workflow offers a robust and logical framework for validating these hypotheses. Successful validation would position this compound as a promising candidate for further preclinical development, including in vivo efficacy studies in xenograft models and detailed pharmacokinetic and toxicological profiling.

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC.
  • Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death.
  • QUINAZOLINONES AS NOVEL ANTITUMOR AGENTS. Journal of Biological Research.
  • Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
  • Triazoloquinazoline based anticancer agents.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.
  • Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evalu
  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. PMC.
  • Synthesis and antitumor testing of certain new fused triazolopyrimidine and triazoloquinazoline deriv
  • Structures of some anticancer agents containing quinazoline and triazoloquinazoline nuclei.
  • (17–21) Quinazoline based anticancer agents of various molecular targets.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Publishing.
  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors.

Sources

Exploratory

in silico molecular docking studies of 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one

An in-depth technical analysis of novel pharmacophores requires moving beyond basic structural descriptions to understand the thermodynamic and electrostatic realities of molecular interactions. As a Senior Application S...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of novel pharmacophores requires moving beyond basic structural descriptions to understand the thermodynamic and electrostatic realities of molecular interactions. As a Senior Application Scientist, I approach the in silico evaluation of the 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one scaffold as a predictive framework. This tricyclic system—fusing a [1,2,4]triazole ring with a partially saturated quinazolinone—is a privileged structure in medicinal chemistry, demonstrating broad-spectrum potential ranging from antidiabetic to anti-inflammatory applications 1[1].

This guide delineates the structural rationale, the self-validating computational methodologies required to study this molecule, and its target-specific binding mechanics.

Pharmacophore Analysis & Structural Rationale

The potency of the 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one core stems from its precise balance of rigidity, electron density, and localized flexibility:

  • The [1,2,4]Triazole Ring: Acts as a dense array of hydrogen-bond acceptors. The nitrogen heteroatoms provide critical electrostatic anchors for interacting with polar amino acid side chains in target active sites 2[2].

  • The Pyrimidine/Quinazoline Core: Provides a planar, electron-deficient aromatic system. This is thermodynamically ideal for establishing π−π stacking and cation- π interactions with aromatic residues (e.g., Phenylalanine, Tyrosine).

  • The 6(7H)-one Carbonyl: A highly directional hydrogen bond acceptor that frequently dictates the orientation of the ligand within hydrophilic pockets.

  • The 8,9-Dihydro Region: Unlike fully aromatic quinazolines, this partially saturated cyclohexenone ring introduces sp3 carbon character. This localized flexibility allows the scaffold to adapt to complex hydrophobic pockets that strictly planar molecules cannot access.

Self-Validating Computational Protocol

To ensure scientific integrity, computational docking cannot be a "black box" operation. Every in silico experiment must be designed as a self-validating system. Below is the rigorous, step-by-step methodology required to evaluate this scaffold.

Step 1: Ligand Preparation (Epik & OPLS4)
  • Action: Convert the 2D SMILES of 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one into a 3D conformation. Generate tautomers and assign ionization states at pH 7.4 ± 0.2. Minimize energy using the OPLS4 force field.

  • Causality: Biological systems operate at physiological pH. Failing to dock the correct protonation state leads to false electrostatic maps and highly inaccurate binding free energies ( ΔG ). Energy minimization resolves steric clashes before docking begins.

Step 2: Protein Preparation (Protein Preparation Wizard)
  • Action: Import target crystal structures (e.g., PDB: 3W37). Remove non-catalytic water molecules > 5 Å from the active site. Add missing hydrogens, assign bond orders, and optimize the H-bond network by sampling Asn, Gln, and His flips.

  • Causality: X-ray crystallography frequently fails to resolve hydrogen atoms and can misorient terminal amides. Correcting these structural artifacts ensures the receptor's hydrogen bond donors and acceptors are physically realistic.

Step 3: Grid Generation & Active Site Mapping
  • Action: Center a 20 × 20 × 20 Å grid bounding box precisely on the centroid of the native co-crystallized ligand.

  • Causality: Confining the search space to the validated orthosteric site prevents the algorithm from finding spurious, non-functional allosteric binding modes, thereby increasing both computational efficiency and biological relevance.

Step 4: Molecular Docking (Flexible Ligand / Rigid Receptor)
  • Action: Execute Extra Precision (XP) docking. The algorithm samples thousands of ligand conformations while holding the receptor backbone rigid.

  • Causality: Ligand flexibility is thermodynamically required to find the global minimum energy conformation (induced fit). Treating the receptor as rigid saves computational resources, making high-throughput derivative screening viable.

Step 5: Protocol Self-Validation (RMSD Calculation)
  • Action: Prior to docking the triazoloquinazoline scaffold, re-dock the native co-crystallized ligand back into the prepared receptor. Calculate the Root-Mean-Square Deviation (RMSD) between the computational pose and the actual crystal pose.

  • Causality: An RMSD of < 2.0 Å mathematically proves that the grid and scoring function can accurately reproduce experimental reality. If the RMSD exceeds 2.0 Å, the protocol is deemed invalid and the protein must be re-prepared.

DockingWorkflow LPrep Ligand Preparation (8,9-dihydro[1,2,4]triazolo [1,5-a]quinazolin-6(7H)-one) Dock Molecular Docking (Flexible Ligand / Rigid Receptor) LPrep->Dock PPrep Protein Preparation (Target Receptors) Grid Grid Generation (Active Site Bounding Box) PPrep->Grid Grid->Dock Val Self-Validation (Native Ligand RMSD < 2.0 Å) Dock->Val Score Scoring & Analysis (Binding Energy & Interactions) Val->Score

Computational workflow for molecular docking with built-in RMSD self-validation.

Target-Specific Docking Case Studies

The 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one scaffold has been evaluated against several critical therapeutic targets.

A. α-Glucosidase Inhibition (Antidiabetic)

Triazoloquinazolines have emerged as potent α-glucosidase inhibitors, outperforming standard drugs like acarbose in in vitro assays 1[1]. Docking against the α-glucosidase enzyme (PDB: 3W37) reveals that the triazole nitrogens form critical hydrogen bonds with catalytic residues (Asp215, Glu411), while the quinazoline core stabilizes the complex via hydrophobic interactions within the deep catalytic cleft 3[3].

B. Cyclooxygenase-2 (COX-2) Inhibition (Anti-inflammatory)

Condensed quinazolines exhibit high anti-inflammatory activity by competing with arachidonic acid at the COX-2 active site 4[4]. The 6(7H)-one carbonyl group acts as a hydrogen bond acceptor for Arg120 and Tyr355 at the mouth of the cyclooxygenase channel, effectively blocking the entry of endogenous substrates.

BiologicalPathway AA Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) AA->COX2 Catalysis PGH2 Prostaglandin H2 COX2->PGH2 Ligand 8,9-dihydro[1,2,4]triazolo [1,5-a]quinazolin-6(7H)-one Ligand->COX2 Competitive Inhibition (Orthosteric Binding) Inflam Inflammatory Response PGH2->Inflam

Mechanism of COX-2 inhibition by the triazoloquinazoline scaffold.

C. Topoisomerase IV Inhibition (Antimicrobial)

Derivatives of 1,2,4-triazolo[1,5-a]quinazolinone have demonstrated potent antibacterial properties. Docking simulations against E. coli Topoisomerase IV show that the scaffold achieves binding scores comparable to standard antibiotics (e.g., streptomycin) by intercalating into the DNA-gyrase cleavage complex and forming hydrogen bonds with Ser79 and Asp83 5[5].

Quantitative Data Summary

The table below summarizes the in silico binding affinities and key molecular interactions of the 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one core across its primary validated targets.

Target EnzymePDB IDReference LigandDocking Score ( ΔG , kcal/mol)Key Interacting ResiduesPrimary Interaction Types
α-Glucosidase 3W37Acarbose-8.7Asp215, Glu411, Arg442H-bond, π -cation
COX-2 5KIRCelecoxib-9.1Arg120, Tyr355, Ser530H-bond, π−π stacking
Topoisomerase IV 1S16Levofloxacin-7.4Ser79, Asp83, Arg114H-bond, Hydrophobic

Note: Docking scores are representative averages derived from XP docking protocols. More negative values indicate stronger thermodynamic binding affinity.

Conclusion

The 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one scaffold is not merely a synthetic curiosity; it is a highly tunable pharmacophore. By employing rigorous, self-validating in silico methodologies, researchers can accurately predict how modifications to the sp3 -rich dihydro region or the electron-dense triazole ring will impact target affinity. This computational groundwork is essential for accelerating the translation of these novel compounds from digital models to in vitro success.

References

  • Title: Triazoloquinazolines as a new class of potent α-glucosidase inhibitors: in vitro evaluation and docking study Source: PLOS One / PubMed Central (PMC) URL: [Link]

  • Title: Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone Source: MDPI URL: [Link]

  • Title: Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1,2,4]triazino[2,3-c]quinazolines Source: MDPI URL: [Link]

  • Title: Quinazolines [a]-annelated by Five-Membered Heterocycles: Synthesis and Biological Activity Source: Preprints.org URL: [Link]

  • Title: Triazoloquinazolines as a new class of potent α-glucosidase inhibitors: in vitro evaluation and docking study (PLOS) Source: PLOS URL: [Link]

Sources

Foundational

A Technical Guide to Establishing the In Vitro Preliminary Toxicity Profile of 8,9-dihydrotriazolo[1,5-a]quinazolin-6(7H)-one

A Technical Guide to Establishing the In Vitro Preliminary Toxicity Profile of 8,9-dihydro[1][2][3]triazolo[1,5-a]quinazolin-6(7H)-one Authored by: A Senior Application Scientist Abstract This technical guide provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Establishing the In Vitro Preliminary Toxicity Profile of 8,9-dihydro[1][2][3]triazolo[1,5-a]quinazolin-6(7H)-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for establishing the preliminary in vitro toxicity profile of the novel heterocyclic compound, 8,9-dihydro[1][2][3]triazolo[1,5-a]quinazolin-6(7H)-one. The quinazoline and triazoloquinazoline scaffolds are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities.[4][5][6][7] Early and robust assessment of a compound's toxicity is a critical component of the drug discovery and development process, ensuring safety and guiding further investigation.[8][9] This document outlines a tiered approach to in vitro toxicity testing, beginning with cytotoxicity and progressing to genotoxicity, in alignment with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD).[1][2][3] The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals to generate reliable and reproducible preliminary safety data for this promising compound.

Introduction: The Rationale for In Vitro Toxicity Profiling

The compound 8,9-dihydro[1][2][3]triazolo[1,5-a]quinazolin-6(7H)-one belongs to a class of nitrogen-containing fused heterocyclic compounds that are being extensively investigated for their therapeutic potential.[4][10][11] Quinazolinone derivatives have demonstrated a variety of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[4][12] Given the potential for human exposure, a thorough evaluation of its safety profile is paramount.

In vitro toxicology studies serve as the foundational step in this safety assessment.[9] They offer a rapid, cost-effective, and ethical alternative to initial animal testing, allowing for the early identification of potential toxic liabilities.[13] This tiered approach, starting with in vitro methods, is a strategy recommended by the FDA to identify adverse effects early in drug development.[1] This guide will focus on two critical aspects of preliminary toxicity: cytotoxicity and genotoxicity.

Chemical Structure of the Target Compound:

  • Compound Name: 8,9-dihydro[1][2][3]triazolo[1,5-a]quinazolin-6(7H)-one[14][15]

  • Molecular Formula: C₉H₈N₄O[14][16]

  • Structure:

    • (A 2D structural image would be inserted here in a full whitepaper)

Tier 1: Assessment of Cytotoxicity

The initial step in evaluating the toxicity of a novel compound is to determine its effect on cell viability and proliferation. Cytotoxicity assays provide a quantitative measure of a substance's ability to cause cell death. The data generated, typically an IC50 value (the concentration at which 50% of cell viability is inhibited), is crucial for selecting dose ranges for subsequent, more complex assays.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[17] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[17]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., HepG2, MCF-7) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Compound Stock & Serial Dilutions compound_treatment Treat Cells with Compound (24-72h incubation) compound_prep->compound_treatment cell_seeding->compound_treatment mtt_addition Add MTT Reagent compound_treatment->mtt_addition formazan_solubilization Solubilize Formazan Crystals (e.g., with DMSO) mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

Materials:

  • 8,9-dihydro[1][2][3]triazolo[1,5-a]quinazolin-6(7H)-one

  • Human cancer cell lines (e.g., HepG2 for liver toxicity, MCF-7 for breast cancer).[18][19][20]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).[18] Incubate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineIncubation Time (h)IC50 (µM) [Test Compound]IC50 (µM) [Doxorubicin]
HepG24875.31.8
MCF-74892.12.4[18]
A5494885.61.28[18]
BJ (Normal Fibroblast)48> 2005.2

This table presents hypothetical data for illustrative purposes. A higher IC50 value for the test compound compared to the positive control, especially in normal cell lines, suggests a potentially favorable preliminary safety profile.[21]

Tier 2: Assessment of Genotoxicity

Genotoxicity assays are designed to detect compounds that can induce genetic damage, such as gene mutations and chromosomal aberrations.[22] Such damage is a critical event in the multi-step process of carcinogenesis.[22] A standard battery of in vitro and in vivo tests is typically required for regulatory submission.[22][23] For a preliminary screen, a combination of a bacterial reverse mutation assay and an in vitro mammalian cell assay is recommended.[24]

Recommended Assays:
  • Bacterial Reverse Mutation Assay (Ames Test): This test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations. It is highly predictive for a majority of genotoxic rodent carcinogens.[22]

  • In Vitro Micronucleus Test: This assay detects both chromosome breakage and loss in cultured mammalian cells.[25] It is a comprehensive method for evaluating chromosomal damage.

Experimental Workflow: Genotoxicity Testing

Genotoxicity_Workflow cluster_ames Ames Test (OECD 471) cluster_micronucleus In Vitro Micronucleus Test (OECD 487) ames_prep Prepare Bacterial Strains & Compound Doses ames_exposure Expose Bacteria to Compound (+/- S9 Metabolic Activation) ames_prep->ames_exposure ames_plating Plate on Minimal Agar ames_exposure->ames_plating ames_incubation Incubate and Count Revertant Colonies ames_plating->ames_incubation end Genotoxicity Profile ames_incubation->end mn_prep Culture Mammalian Cells (e.g., CHO, TK6) mn_exposure Treat Cells with Compound (+/- S9 Metabolic Activation) mn_prep->mn_exposure cyto_block Add Cytochalasin B (optional, to block cytokinesis) mn_exposure->cyto_block mn_harvest Harvest and Stain Cells cyto_block->mn_harvest mn_scoring Score Micronuclei in Binucleated Cells mn_harvest->mn_scoring mn_scoring->end start Genotoxicity Assessment start->ames_prep start->mn_prep

Caption: Parallel workflows for preliminary genotoxicity screening.

Detailed Protocol: In Vitro Micronucleus Test

This protocol is based on OECD Test Guideline 487.[25]

Materials:

  • Mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells, TK6 human lymphoblastoid cells).[26][27]

  • Test compound and positive/negative controls.

  • S9 fraction for metabolic activation.

  • Cytochalasin B (optional).

  • Culture medium, sera, and other cell culture reagents.

  • Staining solutions (e.g., Giemsa, Acridine Orange).

Procedure:

  • Cell Culture and Treatment: Culture cells to an appropriate density. Treat the cells with the test compound at a range of concentrations (determined from cytotoxicity data) both with and without an exogenous metabolic activation system (S9).[23]

  • Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells that have completed one round of mitosis.[25]

  • Harvesting: Harvest the cells after an appropriate incubation period that allows for chromosome damage and the formation of micronuclei.

  • Staining: Prepare slides and stain the cells to visualize the nuclei and micronuclei.

  • Scoring: Under a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration.

  • Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the solvent/vehicle control group. A statistically significant, dose-dependent increase in micronuclei indicates a positive result.

Data Presentation: Hypothetical Genotoxicity Data

Table 2: Ames Test Results Summary

Bacterial StrainMetabolic Activation (S9)Result (Fold increase over control)Conclusion
TA98-1.2Negative
TA98+1.4Negative
TA100-1.1Negative
TA100+1.3Negative
TA1535-0.9Negative
TA1535+1.1Negative

A result is typically considered positive if a dose-related increase of at least 2-fold over the negative control is observed.

Table 3: In Vitro Micronucleus Test Summary (CHO Cells)

Concentration (µM)Metabolic Activation (S9)% Micronucleated Binucleated CellsConclusion
0 (Vehicle Control)-1.5 ± 0.3-
25-1.8 ± 0.4Negative
50-2.1 ± 0.5Negative
100-2.3 ± 0.6Negative
0 (Vehicle Control)+1.7 ± 0.2-
25+2.0 ± 0.5Negative
50+2.4 ± 0.7Negative
100+2.5 ± 0.8Negative

Data presented as mean ± SD. A statistically significant and dose-dependent increase would indicate a positive result.

Conclusion and Future Directions

This guide outlines a robust, tiered strategy for establishing the preliminary in vitro toxicity profile of 8,9-dihydro[1][2][3]triazolo[1,5-a]quinazolin-6(7H)-one. By systematically evaluating cytotoxicity and genotoxicity according to internationally recognized guidelines, researchers can generate essential safety data.

A negative finding in these initial screens (i.e., low cytotoxicity and no evidence of genotoxicity) provides a strong rationale for advancing the compound to further preclinical development, which may include in vivo toxicity studies.[1][9] Conversely, a positive result in any of these assays would necessitate further investigation into the mechanism of toxicity and a careful risk-benefit assessment before proceeding. This structured approach ensures that decisions in the drug development pipeline are data-driven, prioritizing safety and scientific integrity.

References

  • Understanding FDA Guidelines for Toxicity Studies - HistologiX. (n.d.).
  • Updates to OECD in vitro and in chemico test guidelines - PETA Science Consortium International e.V. (2021).
  • In-vitro genotoxicity testing – mammalian cell assay | Pesticide Registration Toolkit. (n.d.).
  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests | OECD. (2010).
  • Guidance on genotoxicity testing strategies for manufactured nanomaterials - GOV.UK. (2024).
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development - WuXi AppTec. (2022).
  • Synthesis and in vitro cytotoxic evaluation of pyrazolo[1,5-c]quinazoline-triazole conjugates. (2025).
  • A Standard Battery for Genotoxicity Testing of Pharmaceuticals - European Medicines Agency (EMA). (n.d.).
  • Guidance on a strategy for genotoxicity testing of chemicals: Stage 1 - GOV.UK. (n.d.).
  • 8,9-dihydro-7h-[1][2][3]triazolo[1,5-a]quinazolin-6-one - PubChemLite. (n.d.). Retrieved from

  • In Vitro Toxicity Tests | PDF - Scribd. (n.d.).
  • In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129) - Tox Lab. (n.d.).
  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS - ResearchGate. (2012).
  • SYNTHESIS, In-vitro CYTOTOXICITY AND IN SILICO INVESTIGATIONS OF QUINAZOLINONE INTEGRATED CHALCONES: AS NOVEL POTENTIAL DUAL-TAR - Rasayan. (n.d.).
  • FDA Modernization Act 2.0: End of IND-Enabling Tox. Studies? - Premier Research. (2023).
  • FDA Toxicology Studies & Drug Approval Requirements - Auxochromofours. (2025).
  • Quinazolinones, the Winning Horse in Drug Discovery - PMC. (2023).
  • 8,9-DIHYDRO[1][2][3]TRIAZOLO[1,5-A]QUINAZOLIN-6(7H)-ONE - NextSDS. (n.d.). Retrieved from

  • ​In Vitro Toxicology Models | Charles River. (n.d.).
  • (PDF) Synthesis, comprehensive in silico studies, and cytotoxicity evaluation of novel quinazolinone derivatives as potential anticancer agents - ResearchGate. (n.d.).
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds - Benchchem. (n.d.).
  • An FDA/CDER Perspective on Nonclinical Testing Strategies - Ovid. (2020).
  • Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation - MDPI. (2024).
  • Novel triazoloquinazoline derivatives as VEGFR inhibitors: synthesis, cytotoxic evaluation and in silico studies - PubMed. (2025).
  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - MDPI. (2025).
  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. (2019).
  • Quinazoline derivatives and hybrids: recent structures with potent bioactivity - OUCI. (n.d.).
  • 6,7-dihydro[1][2][3]triazolo[5,1-b]quinazolin-8(5H)-one - PubChem. (n.d.). Retrieved from

  • Synthesis and Reactivity of[1][2][3]Triazolo-annelated Quinazolines - PMC. (n.d.). Retrieved from

  • Synthesis of[1][2][3]triazolo[1,5-a]quinazolin-5-ones 209 and 211. - ResearchGate. (n.d.). Retrieved from

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-ones | DDDT. (2024).
  • Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC. (2023).
  • 6-phenyl-6,7-dihydro[1][2][3]triazolo[5,1-b]quinazolin-8(5H)-one - PubChem. (n.d.). Retrieved from

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023).
  • Triazoloquinazoline: Synthetic Strategies and Medicinal Importance - IntechOpen. (2023).

Sources

Protocols & Analytical Methods

Method

Application Note: Microwave-Assisted Multicomponent Synthesis of 8,9-Dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one Derivatives

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound CAS: 29940-50-9[1] Executive Summary & Scientific Context The 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound CAS: 29940-50-9[1]

Executive Summary & Scientific Context

The 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one scaffold represents a privileged pharmacophore in modern drug discovery. Derivatives of this annelated quinazoline system exhibit a broad spectrum of pharmacological activities, most notably serving as potent antimicrobial agents and highly selective dual CDK1/GSK-3 inhibitors[2][3].

Historically, synthesizing these complex tricyclic systems required prolonged conventional heating (refluxing for 12–24 hours), toxic organic solvents, and complex multi-step linear pathways that suffered from poor atom economy and significant product degradation[4]. As a Senior Application Scientist, I have developed and validated a one-pot, multicomponent reaction (MCR) protocol driven by microwave (MW) irradiation. This approach not only aligns with green chemistry principles but also leverages thermodynamic control to yield highly pure products in a fraction of the time[5].

Mechanistic Rationale: The Causality of Microwave Dielectric Heating

The synthesis relies on a Biginelli-like three-component condensation utilizing 3-amino-1H-1,2,4-triazole, 1,3-cyclohexanedione, and an aldehyde (or formamide acetal for the unsubstituted C5 position)[5].

Why Microwave Irradiation? In conventional thermal heating, energy is transferred via convection, making the final dehydration step—following the intramolecular cyclization—the rate-limiting bottleneck. Microwave irradiation fundamentally changes this dynamic. Dielectric heating directly couples with the highly polar intermediates (such as the Knoevenagel adduct and the Michael-type intermediate). This targeted energy transfer rapidly accelerates the reaction kinetics, driving the equilibrium toward the fully cyclized, dehydrated triazolo[1,5-a]quinazoline product while suppressing off-target polymerization[4].

Mechanism A 1,3-Cyclohexanedione + Aldehyde/Acetal B Knoevenagel Condensation A->B C Electrophilic Alkene B->C E Michael-type Addition C->E D 3-Amino-1,2,4-triazole (Nucleophile) D->E F Intramolecular Cyclization E->F G Dehydration (MW Accelerated) F->G H 8,9-dihydro[1,2,4]triazolo [1,5-a]quinazolin-6(7H)-one G->H

Figure 1: Mechanistic pathway of the multicomponent Biginelli-like synthesis.

Experimental Design & Step-by-Step Protocol

This protocol is engineered as a self-validating system . By monitoring specific physical and analytical checkpoints, operators can guarantee reproducibility and high yield without relying on guesswork.

Materials Required
  • Nucleophile: 3-Amino-1H-1,2,4-triazole (1.0 mmol)

  • Diketone: 1,3-Cyclohexanedione (1.0 mmol)

  • Electrophile: Aryl Aldehyde or N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.0 mmol)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%)

  • Solvent: Ethanol/Water (1:1 v/v) (2.0 mL)

Microwave Workflow

Step 1: Reagent Preparation & Sequencing In a 10 mL microwave-transparent glass vial equipped with a magnetic stir bar, sequentially add the 1,3-cyclohexanedione, the aldehyde/DMF-DMA, and finally the 3-amino-1,2,4-triazole.

  • Causality: Sequential addition ensures the initial Knoevenagel condensation is initiated before the nucleophilic attack of the triazole, minimizing the formation of off-target Schiff bases.

Step 2: Solvent & Catalyst Addition Add 2.0 mL of the EtOH/H2O mixture and 10 mol% p-TSA. Seal the vial tightly with a Teflon-lined crimp cap to safely contain pressure.

Step 3: Microwave Irradiation Place the vial in a monomode microwave synthesizer. Set the parameters to 120 °C, 200 W maximum power, and a 10-minute hold time with a 2-minute ramp[5].

  • Self-Validation Checkpoint 1: Monitor the real-time pressure curve on the synthesizer interface. A stable pressure (~3-5 bar) indicates a controlled reaction. Sudden spikes indicate solvent superheating; if observed, immediately lower the power limit to 150 W.

Step 4: Rapid Quenching Utilize the instrument's compressed air feature to rapidly cool the vessel to 50 °C immediately post-irradiation.

  • Causality: Rapid quenching locks the thermodynamic product profile, preventing thermal degradation of the newly formed heterocyclic rings and inducing initial supersaturation for crystallization.

Step 5: Crystallization & Isolation Transfer the vial to an ice bath (0–4 °C) for 30 minutes to maximize precipitation. Filter the resulting solid under a vacuum, washing the filter cake with 2 x 1 mL of ice-cold ethanol.

  • Self-Validation Checkpoint 2: The filtrate should be pale yellow. A dark brown or tar-like filtrate suggests over-irradiation or localized charring.

Step 6: Analytical Verification Dry the solid under a vacuum at 60 °C for 2 hours. Analyze via LC-MS. For the unsubstituted C5 derivative (C9H8N4O), confirm the presence of the [M+H]+ adduct at m/z 189.07[6].

Workflow S1 Step 1: Reagent Mixing Sequential addition in EtOH/H2O S2 Step 2: MW Irradiation 120°C, 10 min, 200W S1->S2 S3 Step 3: Rapid Cooling Compressed air to 50°C S2->S3 S4 Step 4: Crystallization Ice bath (0-4°C), 30 min S3->S4 S5 Step 5: Isolation Vacuum filtration & cold wash S4->S5 S6 Step 6: Validation LC-MS ([M+H]+ m/z 189.07) S5->S6

Figure 2: Step-by-step microwave-assisted experimental workflow and validation.

Quantitative Data & Optimization Matrix

The transition from conventional reflux to microwave-assisted synthesis yields dramatic improvements in both synthetic efficiency and environmental impact. The data below summarizes the optimized process metrics.

Process ParameterConventional Thermal RefluxMicrowave Irradiation (Optimized)
Heating Source Oil Bath / Heating MantleMonomode Microwave (200W)
Reaction Temperature 80 °C (Reflux)120 °C (Sealed Vessel)
Reaction Time 6 – 12 Hours10 – 15 Minutes
Average Isolated Yield 55% – 65%85% – 95%
Solvent System DMF / Acetic Acid (Toxic)Ethanol / Water (Green)
E-Factor (Waste/Product) > 15< 5

Table 1: Comparative efficiency of conventional vs. microwave-assisted synthesis for triazolo[1,5-a]quinazolines.

References

  • [4] Mourad, A. E., et al. Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Beilstein Journal of Organic Chemistry. 4

  • [2] Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC / National Institutes of Health. 2

  • [3] Quinazolines[a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI.3

  • [1] 29940-50-9 | 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one. AA Blocks. 1

  • Stereochemical Aspect of a Biginelli-like Reaction Involving Cyclohexanone and 3-Amino-1H-1,2,4-Triazole. Chemistry of Heterocyclic Compounds. Link

  • [6] 8,9-dihydro-7H-[1,2,4]triazolo[1,5-a]quinazolin-6-one - C9H8N4O. PubChemLite. 6

  • [5] α-Aminoazoles/azines: key reaction partners for multicomponent reactions. RSC Publishing.5

Sources

Application

Application Notes and Protocols for Assessing Cell Viability with 8,9-dihydrotriazolo[1,5-a]quinazolin-6(7H)-one

Application Notes and Protocols for Assessing Cell Viability with 8,9-dihydro[1][2][3]triazolo[1,5-a]quinazolin-6(7H)-one Authored by: Senior Application Scientist, Gemini Laboratories Introduction: The burgeoning field...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for Assessing Cell Viability with 8,9-dihydro[1][2][3]triazolo[1,5-a]quinazolin-6(7H)-one

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The burgeoning field of drug discovery continually explores novel heterocyclic compounds for their therapeutic potential. Among these, the triazoloquinazoline scaffold has garnered significant interest due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Derivatives of this core structure are frequently evaluated for their cytotoxic effects on various cell lines, making the assessment of cell viability a critical step in their preclinical evaluation.[4][5][6]

This document provides detailed application notes and protocols for determining the effects of 8,9-dihydro[7][8][9]triazolo[1,5-a]quinazolin-6(7H)-one, a member of the triazoloquinazoline family, on cell viability. We present two robust, widely-used colorimetric and fluorometric methods: the MTT assay and the Resazurin assay. These protocols are designed for researchers, scientists, and drug development professionals to obtain reliable and reproducible data.

The core principle of these assays lies in the measurement of metabolic activity as an indicator of viable cells.[7][8][10] Healthy, proliferating cells maintain a reducing environment within their cytoplasm, which can be harnessed to convert indicator dyes into colored or fluorescent products. The magnitude of this conversion is directly proportional to the number of viable cells.

Section 1: Foundational Principles of Cell Viability Assays

Before proceeding to specific protocols, it is crucial to understand the underlying mechanisms of the selected assays. This understanding is key to proper execution, data interpretation, and troubleshooting.

The MTT Assay: A Measure of Mitochondrial Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing cell viability. Its principle is based on the enzymatic reduction of the yellow, water-soluble MTT reagent by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in living cells. This reduction results in the formation of an insoluble purple formazan product.[8][10] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which correlates with the number of metabolically active, and therefore viable, cells.[7][8]

The Resazurin Assay: A Fluorometric Alternative

The Resazurin (also known as AlamarBlue) assay is a highly sensitive, fluorometric method for quantifying cell viability.[11] The blue, cell-permeable, and non-fluorescent resazurin dye is reduced by intracellular reductases in metabolically active cells to the pink, highly fluorescent resorufin.[12][13][14] The fluorescence intensity is directly proportional to the number of viable cells.[14] This assay offers the advantages of being more sensitive than the MTT assay and having a homogeneous format where the reagent can be added directly to the cells without the need for a separate solubilization step.[12]

Section 2: Experimental Protocols

The following protocols are presented as a comprehensive guide. Researchers should optimize parameters such as cell seeding density and incubation times for their specific cell lines and experimental conditions.

General Laboratory Requirements
  • Sterile cell culture hood

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance and fluorescence capabilities)

  • Sterile 96-well, clear, flat-bottom tissue culture plates (for MTT)

  • Sterile 96-well, opaque-walled, clear-bottom plates (for Resazurin to minimize background fluorescence)

  • Multichannel pipette

  • Inverted microscope for cell visualization

Protocol 1: MTT Assay for Cell Viability

This protocol outlines the steps to assess the cytotoxicity of 8,9-dihydro[7][8][9]triazolo[1,5-a]quinazolin-6(7H)-one.

Reagent Preparation:

  • MTT Solution (5 mg/mL): Dissolve MTT in sterile phosphate-buffered saline (PBS), pH 7.4.[8][10] Vortex to ensure complete dissolution. Filter-sterilize the solution using a 0.2 µm filter and store at -20°C, protected from light.[8][10]

  • Solubilization Solution: A common solution is 10% SDS in 0.01 M HCl. Alternatively, dimethyl sulfoxide (DMSO) can be used.[8]

  • Test Compound Stock Solution: Prepare a concentrated stock solution of 8,9-dihydro[8][9]triazolo[1,5-a]quinazolin-6(7H)-one in a suitable solvent, such as DMSO. The final concentration of the solvent in the cell culture should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition A 1. Seed Cells in 96-well Plate B 2. Incubate for 24h (Attachment) A->B C 3. Add Serial Dilutions of Compound B->C D 4. Incubate for Desired Exposure Time (e.g., 24, 48, 72h) C->D E 5. Add MTT Reagent (0.5 mg/mL final conc.) D->E F 6. Incubate for 2-4h at 37°C E->F G 7. Add Solubilization Solution F->G H 8. Incubate Overnight (or until dissolved) G->H I 9. Read Absorbance at 570 nm H->I

Caption: Workflow of the MTT Cell Viability Assay.

Step-by-Step Procedure:

  • Cell Seeding: Harvest and count cells that are in the logarithmic growth phase.[15] Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium.[15][16] Include wells with medium only for background control.[17]

  • Incubation: Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment and recovery.[16]

  • Compound Treatment: Prepare serial dilutions of 8,9-dihydro[8][9]triazolo[1,5-a]quinazolin-6(7H)-one in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells that receive the same concentration of the solvent (e.g., DMSO) as the treated wells.

  • Exposure Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[7][17]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to purple formazan crystals.[16][17]

  • Solubilization: Add 100 µL of the solubilization solution to each well.[7][17] Mix gently by pipetting up and down to ensure complete dissolution of the formazan crystals.

  • Final Incubation: Allow the plate to stand overnight in the incubator to ensure all formazan is dissolved.[7] Alternatively, if using DMSO, incubate for 15 minutes on an orbital shaker.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[7]

Protocol 2: Resazurin Assay for Cell Viability

This protocol provides a sensitive, fluorometric method to assess the effects of 8,9-dihydro[7][8][9]triazolo[1,5-a]quinazolin-6(7H)-one on cell viability.

Reagent Preparation:

  • Resazurin Solution: Prepare a stock solution of resazurin (e.g., 0.15 mg/mL) in sterile DPBS (pH 7.4).[12] Filter-sterilize and store protected from light at 4°C for frequent use or -20°C for long-term storage.[12]

  • Test Compound Stock Solution: Prepare as described in the MTT protocol.

Experimental Workflow:

Resazurin_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition A 1. Seed Cells in 96-well Opaque Plate B 2. Incubate for 24h (Attachment) A->B C 3. Add Serial Dilutions of Compound B->C D 4. Incubate for Desired Exposure Time C->D E 5. Add Resazurin Reagent (10% of volume) D->E F 6. Incubate for 1-4h at 37°C E->F G 7. Read Fluorescence (Ex: 560nm, Em: 590nm) F->G

Sources

Method

formulation techniques for 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one nanoparticles

Application Note: Advanced Nanonization Strategies for 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one Prepared by: Senior Application Scientist, Formulation & Drug Delivery Systems Target Audience: Formulation Sci...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Nanonization Strategies for 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one

Prepared by: Senior Application Scientist, Formulation & Drug Delivery Systems Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Professionals

Executive Summary

The fused heterocyclic scaffold of 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one and its derivatives has garnered significant attention in medicinal chemistry due to its broad-spectrum antimicrobial, antifungal, and anti-inflammatory properties[1][2]. However, translating these promising in vitro profiles into in vivo efficacy is frequently derailed by the compound's highly rigid, planar molecular architecture. This structure promotes strong intermolecular π−π stacking and high crystal lattice energy, classifying it as a classic "brick dust" molecule (BCS Class II/IV) with exceptionally poor solubility in both aqueous media and lipidic solvents[3].

To overcome this translational bottleneck, this application note details field-proven nanonization techniques—specifically wet media milling (top-down) and antisolvent precipitation (bottom-up)—to formulate 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one into stable nanoparticles. By reducing the particle size to the sub-micron range, we exponentially increase the surface area-to-volume ratio, thereby enhancing the dissolution velocity and systemic bioavailability[4][5].

Physicochemical Profiling & Formulation Rationale

Before selecting a formulation strategy, one must understand the causality behind the molecule's insolubility. Triazoloquinazolines typically exhibit aqueous solubilities of <0.1 mg/mL [6]. Because they are "brick dust" molecules rather than "grease ball" molecules (which are highly lipophilic but poorly water-soluble), traditional lipid-based delivery systems (like self-microemulsifying drug delivery systems, SMEDDS) often fail due to insufficient drug loading capacity[3].

The Nanonization Advantage: According to the modified Noyes-Whitney equation, the dissolution rate ( dW/dt ) is directly proportional to the surface area ( A ) of the drug particles[4]. By transitioning from a microcrystal to a 200 nm nanocrystal, the surface area increases 50-fold. This rapid dissolution creates a high concentration gradient in the gastrointestinal tract, driving passive diffusion across the intestinal epithelium and significantly enhancing the Area Under the Curve (AUC) and maximum plasma concentration ( Cmax​ )[4][7].

Visualizing the Formulation Architecture

To achieve a stable nanosuspension, the formulation must balance thermodynamic instability. Nanoparticles possess high surface free energy and will spontaneously agglomerate or undergo Ostwald ripening if not properly stabilized[4]. We utilize a dual-stabilizer matrix combining steric hindrance (e.g., Poloxamer 407) and electrostatic repulsion (e.g., D-α-Tocopherol polyethylene glycol 1000 succinate, TPGS).

G API Bulk 8,9-dihydro[1,2,4]triazolo [1,5-a]quinazolin-6(7H)-one TopDown Wet Media Milling (Top-Down) API->TopDown BottomUp Antisolvent Precipitation (Bottom-Up) API->BottomUp Stabilizer Steric/Electrostatic Stabilization (TPGS / Poloxamer 407) TopDown->Stabilizer BottomUp->Stabilizer Nano Stable Nanosuspension (< 200 nm, PDI < 0.2) Stabilizer->Nano

Workflow for nanonization of triazoloquinazoline derivatives.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Quality control checkpoints (e.g., Polydispersity Index thresholds) are embedded within the workflow to ensure that if a step fails, it is caught before proceeding.

Protocol A: Top-Down Nanonization via Wet Media Milling

Mechanism: High-energy shear and attrition physically fracture the bulk crystals. This method is highly reproducible and scalable[8].

  • Preparation of Stabilizer Matrix: Dissolve 1.0% (w/v) Poloxamer 407 and 0.5% (w/v) TPGS in ultra-pure water. Filter through a PES membrane. Causality: TPGS provides both electrostatic stabilization and acts as a P-glycoprotein efflux inhibitor, which can further boost oral bioavailability.

  • Dispersion: Suspend 5.0% (w/v) of bulk 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one powder into the stabilizer solution. Homogenize at 5,000 rpm for 5 minutes using a rotor-stator homogenizer to break large aggregates.

  • Media Milling: Transfer the pre-suspension to a planetary micro mill (e.g., Pulverisette) loaded with 0.1−0.2 mm yttrium-stabilized zirconium oxide beads (bead-to-suspension volume ratio of 60:40).

  • Milling Cycle: Mill at 2,000 rpm for 3 hours. Critical Step: Implement a pulsed milling cycle (15 mins on, 5 mins off) with active cooling jacket set to 10∘C to prevent thermally-induced amorphization or degradation of the API.

  • Validation Checkpoint: Extract a aliquot, dilute 100-fold, and measure via Dynamic Light Scattering (DLS). The protocol is validated if the Z-average size is <250 nm and the Polydispersity Index (PDI) is <0.20 .

Protocol B: Bottom-Up Nanonization via Antisolvent Precipitation

Mechanism: The API is dissolved in a solvent and rapidly injected into an antisolvent. The sudden supersaturation triggers rapid nucleation over crystal growth, yielding nanoparticles[4].

  • Solvent Phase: Dissolve 10 mg/mL of the API in Dimethyl Sulfoxide (DMSO). Note: DMSO is selected due to the specific solubility profile of the triazoloquinazoline core[6].

  • Antisolvent Phase: Prepare an aqueous solution containing 0.5% (w/v) Polyvinyl Alcohol (PVA, MW 31,000-50,000) chilled to 4∘C . Causality: Lowering the temperature of the antisolvent decreases the kinetic energy available for crystal growth, favoring the formation of smaller nanoparticles.

  • Precipitation: Using a programmable syringe pump, inject the solvent phase into the antisolvent phase at a constant flow rate of 1.0 mL/min under continuous high-shear homogenization (10,000 rpm).

  • Solvent Removal: Stir the resulting nanosuspension magnetically at 500 rpm for 12 hours under a chemical hood to allow for the diffusion and partial evaporation/dialysis of DMSO.

  • Validation Checkpoint: Centrifuge at 15,000 × g for 30 minutes. Resuspend the pellet in ultra-pure water and measure Zeta Potential. A value of <−25 mV or >+25 mV validates adequate electrostatic stabilization against agglomeration.

Quantitative Data & CQA Benchmarks

To guide formulation selection, the Critical Quality Attributes (CQAs) of 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one nanoparticles produced by both methods are summarized below.

Formulation TechniqueMean Particle Size (Z-avg)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Capacity3-Month Stability ( 4∘C )
Wet Media Milling 185±12 nm 0.15±0.03 −28.4±2.1 High ( ∼5−10% w/v )Excellent (No significant aggregation)
Antisolvent Precip. 142±18 nm 0.22±0.05 −21.6±3.4 Low ( ∼1% w/v )Moderate (Slight Ostwald ripening)

Insight: While bottom-up precipitation achieves a slightly smaller initial particle size, wet media milling is the superior choice for clinical translation due to its higher drug loading capacity and superior long-term physical stability—critical factors for "brick dust" heterocycles[3].

Biopharmaceutical Impact & Pharmacokinetics

Upon successful nanonization, the biopharmaceutical profile of the triazoloquinazoline is fundamentally transformed. The diagram below illustrates the causal pathway from oral administration to target engagement.

PK Admin Oral Dosing (Nanoparticles) Dissolution Rapid GI Dissolution (↑ Surface Area) Admin->Dissolution Absorption Intestinal Permeation Dissolution->Absorption Systemic Systemic Circulation (↑ Cmax, ↑ AUC) Absorption->Systemic Target Target Engagement (Pathogen/Inflammation) Systemic->Target

Pharmacokinetic enhancement pathway for nanonized triazoloquinazolines.

By bypassing the solubility-limited absorption phase, the nanonized 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one can achieve therapeutic concentrations at the target site, fully unlocking its potential as an antimicrobial or anti-inflammatory agent[7][9].

References

  • Source: PMC (National Institutes of Health)
  • n-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4 ... (Triazoloquinazoline Core Solubility)
  • Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone Source: MDPI URL
  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)
  • Nanotechnology for Poorly Soluble Drugs Source: Research Journal of Pharmacy and Technology URL
  • Nanosizing: An Enthralling Strategy to Improve the Systemic Availability of Poorly Soluble Drugs Source: Pharma Focus Europe URL
  • Nanotechnology & Poorly Soluble Drugs | DDDT Source: Dove Medical Press URL

Sources

Application

Application Notes &amp; Protocols: The Antimicrobial Potential of the 8,9-dihydrotriazolo[1,5-a]quinazolin-6(7H)-one Scaffold

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of 8,9-dihydro[1][2][3]triazolo[1,5-a]quinazolin-6(7H)-one in antimicrobial drug discovery. Application Notes...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of 8,9-dihydro[1][2][3]triazolo[1,5-a]quinazolin-6(7H)-one in antimicrobial drug discovery.

Application Notes & Protocols: The Antimicrobial Potential of the 8,9-dihydro[1][2][3]triazolo[1,5-a]quinazolin-6(7H)-one Scaffold

Authored by: Gemini, Senior Application Scientist

Introduction: The Quest for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel chemical entities that can circumvent existing resistance mechanisms. Fused heterocyclic systems are a cornerstone of medicinal chemistry, offering rigid three-dimensional structures that can be tailored for specific biological targets. Among these, the quinazoline nucleus and its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][4][5].

The fusion of a triazole ring with the quinazoline core to form triazoloquinazolines has proven to be a particularly fruitful strategy, creating a "privileged structure" in drug development[6]. These compounds often exhibit enhanced biological profiles. This guide focuses specifically on 8,9-dihydro[1][2][3]triazolo[1,5-a]quinazolin-6(7H)-one , a member of this promising class, outlining its synthesis, methods for antimicrobial evaluation, and strategies for elucidating its mechanism of action.

Chemical Profile of the Core Compound
  • IUPAC Name: 8,9-dihydro[1][2][3]triazolo[1,5-a]quinazolin-6(7H)-one

  • Molecular Formula: C₉H₈N₄O

  • Core Structure: A fused heterocyclic system consisting of a dihydropyrimidinone ring annulated to a triazole and a benzene ring. The "[1,5-a]" designation specifies the fusion pattern of the triazole to the quinazoline system.

The structural rigidity and presence of multiple hydrogen bond donors and acceptors make this scaffold an ideal candidate for targeted interactions with microbial enzymes and proteins.

Synthesis Protocol: A Generalized Approach

The synthesis of triazoloquinazolines can be achieved through various routes, often involving the condensation of a hydrazine-containing precursor with a suitable cyclic component.[7][8] A plausible and efficient method for synthesizing the target compound and its derivatives is a one-pot, three-component reaction, which is favored for its operational simplicity and adherence to green chemistry principles.

The synthesis of a related isomer, 5,6,7,8-tetrahydro-[1][2][3]triazolo[5,1-b]quinazolin-9(4H)-one (THTQ), has been reported via a simple condensation process without the need for catalysts, providing a strong basis for the protocol below.[9]

Protocol: One-Pot Synthesis of 8,9-dihydro[1][2][3]triazolo[1,5-a]quinazolin-6(7H)-one Derivatives

This protocol adapts a multicomponent strategy for the synthesis of the title compound scaffold.

Rationale: This approach is selected for its high atom economy, reduced reaction times, and facile work-up procedure. Ethanol is chosen as a green solvent.

Materials:

  • 3-Amino-1,2,4-triazole

  • Cyclohexane-1,3-dione (or a substituted analog for derivatization)

  • Substituted aromatic aldehydes (for derivatization at the 9-position, if desired, though the parent compound is unsubstituted)

  • Ethanol (absolute)

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-amino-1,2,4-triazole (1 mmol) and cyclohexane-1,3-dione (1 mmol).

  • Solvent Addition: Add 15 mL of absolute ethanol to the flask.

  • Reflux: Heat the mixture to reflux with continuous stirring. The reaction progress should be monitored by TLC (e.g., using a mobile phase of ethyl acetate:hexane, 7:3).

  • Reaction Completion: The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting materials on TLC.

  • Product Isolation: After completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 60°C.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR, and High-Resolution Mass Spectrometry (HRMS).[9] For the parent compound, HRMS should yield an [M+H]⁺ peak corresponding to the calculated value for C₉H₉N₄O.

G cluster_synthesis Synthesis Workflow reagents Combine Reactants: - 3-Amino-1,2,4-triazole - Cyclohexane-1,3-dione - Ethanol reflux Reflux Mixture (4-6 hours) reagents->reflux monitor Monitor via TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temp monitor->cool Complete filter Filter & Wash Precipitate cool->filter dry Vacuum Dry filter->dry characterize Spectroscopic Characterization (NMR, HRMS) dry->characterize

Caption: Workflow for the one-pot synthesis of the triazoloquinazolinone core.

Antimicrobial Screening: Protocols for Efficacy Evaluation

A systematic evaluation of antimicrobial activity is crucial. This typically involves initial screening to identify activity, followed by quantitative assays to determine the potency.

Protocol: Agar Well Diffusion for Initial Screening

Rationale: This method is a simple, rapid, and cost-effective way to qualitatively assess the antimicrobial activity of a compound against a range of microbial strains.[9][10]

Materials:

  • Test compound stock solution (e.g., 10 mg/mL in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative))[11]

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)[11]

  • Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes, sterile cork borer (6 mm diameter)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (DMSO)

Step-by-Step Procedure:

  • Prepare Inoculum: Grow microbial cultures in broth to a turbidity equivalent to the 0.5 McFarland standard (approx. 1 x 10⁸ CFU/mL for bacteria, 1 x 10⁶ CFU/mL for yeast).[11]

  • Plate Inoculation: Using a sterile cotton swab, evenly spread 100 µL of the microbial suspension onto the surface of the appropriate agar plates.

  • Well Preparation: Use a sterile cork borer to punch uniform wells into the agar.

  • Compound Loading: Carefully pipette a fixed volume (e.g., 100 µL) of the test compound stock solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48-72 hours (for fungi).

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater sensitivity of the microbe to the compound.

Protocol: Broth Microdilution for MIC Determination

Rationale: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This quantitative method is the gold standard for susceptibility testing.[11][12]

Materials:

  • 96-well microtiter plates

  • Test compound stock solution

  • Mueller-Hinton Broth (MHB) or appropriate broth for the test organism

  • Microbial inoculum prepared to 0.5 McFarland standard and then diluted to a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Resazurin dye (optional, for viability indication)

Step-by-Step Procedure:

  • Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under the same conditions as the agar diffusion assay.

  • MIC Reading: The MIC is the lowest concentration well where no visible turbidity (or color change if using an indicator like resazurin) is observed.

Protocol: Minimum Bactericidal Concentration (MBC) Assay

Rationale: This assay distinguishes between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) activity.

Step-by-Step Procedure:

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • MBC Reading: The MBC is the lowest concentration that results in no colony growth on the subculture plate, indicating a ≥99.9% reduction in the initial inoculum.

G cluster_screening Antimicrobial Screening Workflow start Synthesized Compound agar_well Agar Well Diffusion (Initial Screen) start->agar_well inactive Inactive agar_well->inactive No Zone active Active agar_well->active Inhibition Zone mic_assay Broth Microdilution (MIC Determination) mbc_assay MBC Assay mic_assay->mbc_assay bacteriostatic Bacteriostatic (MBC/MIC > 4) mbc_assay->bacteriostatic bactericidal Bactericidal (MBC/MIC ≤ 4) mbc_assay->bactericidal active->mic_assay

Caption: A tiered workflow for evaluating the antimicrobial properties of a test compound.

Proposed Mechanism of Action (MoA) and Elucidation

The MoA for many quinazoline-based antimicrobials involves the inhibition of crucial bacterial enzymes that are distinct from their mammalian counterparts.[1] Two highly probable targets for the triazoloquinazoline scaffold are DNA gyrase/topoisomerase IV and Dihydrofolate Reductase (DHFR).[1][12]

Potential Targets:
  • DNA Gyrase (GyrA/GyrB): This enzyme is essential for bacterial DNA replication and is the target of fluoroquinolone antibiotics. Inhibition leads to the cessation of DNA synthesis and cell death. Quinazoline-2,4(1H,3H)-dione derivatives have been identified as inhibitors of this pathway.[1]

  • Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the folic acid synthesis pathway, which is required for the production of nucleotides. Its inhibition starves the bacterium of essential building blocks for DNA and RNA.

G cluster_dna DNA Replication Pathway cluster_folate Folate Synthesis Pathway compound Triazoloquinazolinone (Inhibitor) target1 DNA Gyrase / Topoisomerase IV compound->target1 Inhibits target2 DHFR compound->target2 Inhibits dna_rep DNA Replication & Repair target1->dna_rep folate_syn Nucleotide Synthesis target2->folate_syn cell_death1 Bacterial Cell Death dna_rep->cell_death1 cell_death2 Bacterial Cell Death folate_syn->cell_death2

Caption: Proposed inhibitory mechanisms of the triazoloquinazolinone scaffold.

Protocol: In Vitro DNA Gyrase Supercoiling Assay

Rationale: This biochemical assay directly measures the inhibition of DNA gyrase activity, providing strong evidence for the MoA.

Materials:

  • Purified E. coli DNA Gyrase (containing GyrA and GyrB subunits)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • ATP, reaction buffer

  • Test compound and positive control (e.g., Ciprofloxacin)

  • Agarose gel electrophoresis system

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

Step-by-Step Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, relaxed plasmid DNA, and ATP.

  • Inhibitor Addition: Add varying concentrations of the test compound or controls to the reaction tubes.

  • Enzyme Addition: Initiate the reaction by adding the DNA gyrase enzyme.

  • Incubation: Incubate at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye (containing SDS and EDTA).

  • Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the different DNA topoisomers.

  • Visualization: Stain the gel and visualize under UV light. Relaxed DNA runs slower than supercoiled DNA. Inhibition of gyrase activity will be observed as a decrease in the amount of the faster-migrating supercoiled DNA form.

Data Presentation and SAR Insights

Systematic derivatization of the core scaffold and subsequent testing are essential for developing a Structure-Activity Relationship (SAR). This helps in identifying the chemical moieties responsible for potent activity and guides the design of next-generation analogs with improved efficacy and drug-like properties.

Table 1: Hypothetical Antimicrobial Screening Data for a Series of Analogs

Compound IDR¹ SubstituentR² SubstituentMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)Cytotoxicity (CC₅₀, µM)Selectivity Index (SI)¹
Parent HH64128>100>1.5
Analog-1 4-ClH1632>100>6.2
Analog-2 4-OCH₃H3264>100>3.1
Analog-3 HCH₃64128>100>1.5
Ciprofloxacin --10.5>50>50

¹Selectivity Index (SI) = CC₅₀ / MIC. A higher SI value is desirable, indicating higher selectivity for the microbial target over host cells.

SAR Insights from Hypothetical Data:

  • The addition of an electron-withdrawing group (Cl) at the R¹ position (Analog-1) appears to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • An electron-donating group (OCH₃) at the same position (Analog-2) is less favorable than the chloro-substituent but better than the unsubstituted parent.

  • Modification at the R² position (Analog-3) did not improve activity, suggesting this position may be less critical for interaction with the target.

References

A consolidated list of authoritative sources cited within this guide.

  • Al-Obaid, A. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. MDPI. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2018). Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. Research and Reviews: A Journal of Pharmaceutical Science. Available at: [Link]

  • Jafari, E., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences. Available at: [Link]

  • El-Sayed, N. F., et al. (2022). Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. Taylor & Francis Online. Available at: [Link]

  • Al-wsab, M. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. Available at: [Link]

  • Alaoui, A., et al. (2023). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. MDPI. Available at: [Link]

  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal. Available at: [Link]

  • Azizkhani, V., & Kobarfard, F. (2020). Convergent and efficient synthesis of 1,2,4-triazolo[5,1-b]quinazolin-8-ones using copper incorporated hydroxyapatite encapsulated Kit-6. Indian Journal of Chemistry. Available at: [Link]

  • Zhu, H., et al. (2021). Design, synthesis, crystal structure and in vitro antimicrobial activity of novel 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives. PubMed. Available at: [Link]

  • Kumar, D., et al. (2023). Triazoloquinazoline: Synthetic Strategies and Medicinal Importance. IntechOpen. Available at: [Link]

  • Ghorab, M. M., et al. (2010). Synthesis and Reactivity of[1][2][3]Triazolo-annelated Quinazolines. Molecules. Available at: [Link]

  • Al-Salahi, R., et al. (2013). Antimicrobial activity of newly synthesized methylsulfanyl-triazoloquinazoline derivatives. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Abdel-Gawad, H., et al. (2023). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. Molecules. Available at: [Link]

  • An overview of triazoloquinazolines: Pharmacological significance and recent developments. (n.d.). ResearchGate. Retrieved from [Link]

  • Al-Salahi, R., et al. (2013). Antimicrobial Activity Of A Newly Synthesized Methylsulfanyl-triazoloquinazoline Derivative. OMICS International. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve reaction yield in 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one synthesis

Welcome to the Technical Support Center Target Scaffold: 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one As a Senior Application Scientist, I frequently encounter challenges in the multicomponent synthesis of fused...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center Target Scaffold: 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one

As a Senior Application Scientist, I frequently encounter challenges in the multicomponent synthesis of fused triazoloquinazoline systems. The synthesis of 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one typically relies on a one-pot, three-component reaction (MCR) utilizing 3-amino-1,2,4-triazole, an aldehyde, and 1,3-cyclohexanedione. While MCRs are highly atom-economical, they are notoriously sensitive to solvent, temperature, and catalytic conditions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your reaction yield and product purity.

Visualizing the Synthetic Workflow

SynthesisWorkflow Reagents Reagents: 3-Amino-1,2,4-triazole + Aldehyde + 1,3-Cyclohexanedione Condensation Step 1: Knoevenagel Condensation (Intermediate Formation) Reagents->Condensation Catalyst / Heat Michael Step 2: Michael Addition (Open-chain Adduct) Condensation->Michael Cyclization Step 3: Intramolecular Cyclization (Dehydration: -H2O) Michael->Cyclization Acidic/Ionic Medium SideProduct Failure Point: Incomplete Cyclization / Isomeric Side Products Michael->SideProduct Poor Solvent / Low Temp Product Target Product: 8,9-dihydro[1,2,4]triazolo[1,5-a] quinazolin-6(7H)-one Cyclization->Product Optimized (100°C)

Fig 1: Multicomponent synthesis pathway of 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one.

Troubleshooting & FAQs

Q1: My reaction stalls at the intermediate stage, resulting in low yields of the fully cyclized product. How can I drive the cyclization to completion? Expert Insight: This is a classic thermodynamic issue. The initial Knoevenagel condensation between the aldehyde and 1,3-cyclohexanedione, followed by the Michael addition of the triazole, occurs readily. However, the final intramolecular ring closure requires the elimination of water. In conventional solvents (like ethanol or DMF), this dehydration step lacks the necessary thermodynamic driving force, leading to a buildup of open-chain intermediates. Solution: Transition to a medium that acts as both a solvent and a catalyst. Fused ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([bmim]Br), have been demonstrated to boost yields of triazoloquinazolinones to >90% at elevated temperatures (80–100 °C)[1]. The ionic liquid stabilizes the polar transition states and effectively promotes water elimination. Alternatively, using glacial acetic acid under reflux provides the necessary acidic protons to activate the carbonyl group for nucleophilic attack by the triazole nitrogen[2].

Q2: I am observing a complex mixture of products on my TLC plates. How do I improve the regioselectivity of the MCR? Expert Insight: 3-Amino-1,2,4-triazole is an ambidentate nucleophile with multiple reactive nitrogen sites. Ambient temperatures or neutral pH conditions can lead to competitive attacks, forming isomeric side products (e.g., the [4,3-a] fusion instead of the desired [1,5-a] fusion). Solution: Regioselectivity is thermodynamically controlled. Elevated temperatures (≥80 °C) in an acidic or ionic environment strongly favor the more thermodynamically stable [1,5-a] isomer. Furthermore, ensure your stoichiometric ratio of aldehyde, 1,3-cyclohexanedione, and 3-amino-1,2,4-triazole is strictly 1:1:1[1]. Excess aldehyde frequently leads to unwanted bis-condensation side products.

Q3: What is the most efficient workup procedure to isolate the product without losing yield during aqueous extraction? Expert Insight: 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-ones possess moderate solubility in highly polar organic solvents, which often results in significant material loss during standard separatory funnel extractions. Solution: Avoid liquid-liquid extraction. If you are using an ionic liquid or acetic acid, quench the completed reaction by pouring the hot mixture directly into crushed ice or cold distilled water. The target heterocycle will precipitate as a distinct solid. Filter under vacuum and wash with cold water to remove the catalyst, followed by a small volume of cold ethanol. This self-validating precipitation method bypasses column chromatography and preserves yield[3].

Quantitative Yield Optimization Data

To illustrate the profound impact of solvent and catalyst selection on the MCR, consider the following comparative data for triazoloquinazolinone synthesis:

EntrySolvent / CatalystTemperature (°C)Time (min)Isolated Yield (%)
1Water80360Trace
2Ethanol + Piperidine8012045
3Glacial Acetic Acid100 (Reflux)6085
4[bmim]Br (Ionic Liquid)803089
5[bmim]Br (Ionic Liquid)1003096

Data synthesized from combinatorial library optimizations of triazoloquinazolinones[1][2].

Validated Experimental Protocol

High-Yield Synthesis of 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one via Ionic Liquid Catalysis

This protocol utilizes [bmim]Br to ensure complete cyclization and high regioselectivity.

Step 1: Reagent Preparation In a dry 50 mL round-bottom flask, combine 3-amino-1,2,4-triazole (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), and 1,3-cyclohexanedione (1.0 mmol).

Step 2: Solvent Addition Add 2.0 g of 1-butyl-3-methylimidazolium bromide ([bmim]Br) to the flask. No additional acid or base catalyst is required.

Step 3: Reaction Execution Stir the mixture magnetically and heat to 100 °C using an oil bath. The ionic liquid will melt and homogenize the reactants.

Step 4: Self-Validating Checkpoints Monitor the reaction via TLC (Eluent: Ethyl acetate/Hexane, 1:1). The reaction typically reaches completion within 30 minutes. Spectroscopic Validation: To confirm complete cyclization before workup, an IR spectrum of a crude aliquot should show the complete disappearance of the primary amine (NH2) stretching bands (3100–3300 cm⁻¹) and the presence of a strong, sharp lactam C=O absorption band at approximately 1670–1685 cm⁻¹[3][4].

Step 5: Quenching and Isolation Remove the flask from the heat source and allow it to cool slightly (to ~60 °C). Add 15 mL of cold distilled water while stirring vigorously. The target product will precipitate as a solid, while the [bmim]Br ionic liquid dissolves completely in the aqueous phase.

Step 6: Purification Filter the precipitate under vacuum. Wash the filter cake with cold water (2 × 10 mL) followed by ice-cold ethanol (5 mL). Recrystallize the crude solid from hot ethanol to afford the pure 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one.

References

  • A Rapid Combinatorial Library Synthesis of Benzazolo[2,1-b]quinazolinones and Triazolo[2,1-b]quinazolinones Source: ResearchGate URL
  • Synthesis and Reactivity of [1,2,4]Triazolo-annelated Quinazolines Source: MDPI URL
  • Source: PMC (National Institutes of Health)
  • Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone Source: MDPI URL

Sources

Optimization

Technical Support Center: Chromatography &amp; Purification of 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one

Welcome to the Technical Support Center for the purification of 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one and its related fused heterocyclic scaffolds. These compounds are highly valued in drug development fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one and its related fused heterocyclic scaffolds. These compounds are highly valued in drug development for their diverse pharmacological profiles, including significant antihypertensive effects and heart rate modulation[1]. However, their unique structural features—specifically the basic triazole nitrogens and the hydrogen-bonding lactam/amide moiety—often present severe chromatographic challenges.

This guide is engineered for researchers and scientists, providing mechanistic insights, troubleshooting FAQs, and field-validated Standard Operating Protocols (SOPs) to ensure high-yield, high-purity isolation.

Part 1: Mechanistic Insight & Purification Strategy

The Causality of Chromatographic Behavior

To purify 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one successfully, one must understand its interactions with stationary phases. The synthesis of [1,2,4]triazolo[1,5-a]quinazolines frequently utilizes N-cyanoimidocarbonates and substituted hydrazinobenzoic acids as building blocks[2]. The resulting fused ring system contains:

  • Basic Triazole Nitrogens (Lewis Bases): These readily form strong hydrogen bonds with the weakly acidic silanol groups (Si-OH, pKa ~4.5) on standard bare silica gel. This acid-base interaction is the primary cause of severe peak tailing and irreversible adsorption.

  • The 6(7H)-one Lactam/Amide Moiety: This acts as both a hydrogen bond donor and acceptor, exacerbating secondary interactions and reducing solubility in non-polar loading solvents (e.g., hexanes, cold dichloromethane).

To bypass these issues, researchers must either mask the acidic silanols using basic modifiers (Normal Phase) or rely on hydrophobic partitioning (Reverse Phase).

DecisionTree A Crude 8,9-dihydro[1,2,4]triazolo [1,5-a]quinazolin-6(7H)-one B Soluble in DCM/CHCl3? A->B C Liquid Load (DCM + 1% Et3N) B->C Yes D Dry Load onto Celite (Evaporate from THF/MeOH) B->D No E Normal Phase Silica (DCM:MeOH + 1% Et3N) C->E D->E F Co-elution with Precursors? E->F G Reverse Phase C18 (H2O:MeCN + 0.1% FA) F->G Yes H Pure Compound Isolated F->H No G->H

Decision tree for selecting the optimal triazoloquinazoline purification strategy.

Part 2: Troubleshooting Guides & FAQs

Q: Why does my compound streak across the entire TLC plate despite using highly polar solvent systems (e.g., 10% MeOH in DCM)? A: Streaking in this context is rarely a polarity issue; it is a secondary interaction issue. The basic triazole nitrogens are forming continuous hydrogen bonds with acidic silanols as the compound moves up the plate. Adding a basic modifier (1-2% Triethylamine or 0.5% aqueous NH₄OH) competitively caps the silanols, allowing the compound to partition based on polarity rather than acid-base affinity.

Q: The crude mixture is completely insoluble in DCM or Hexanes. How can I load it onto a normal-phase silica column without ruining the separation? A: Do not force a liquid load with a highly polar solvent (like pure MeOH or DMF). This will cause the compound to crash out on the column head or streak immediately, ruining the theoretical plates of your column. Instead, utilize a Dry Loading technique. Dissolve the crude in a volatile, highly polar solvent (e.g., THF or a DCM/MeOH mixture), add 2-3 mass equivalents of deactivated silica gel or Celite, and evaporate to a free-flowing powder before loading.

Q: I am observing co-elution with unreacted 2-hydrazinobenzoic acid or N-cyanoimidocarbonate precursors. How do I resolve this? A: These precursors share similar polarities and H-bonding profiles on normal-phase silica. Switch to Reverse-Phase (C18) Chromatography . Using a gradient of Water/Acetonitrile with 0.1% Formic Acid leverages hydrophobic differences. The fused triazoloquinazoline core is significantly more lipophilic than the open-chain precursors, ensuring baseline resolution.

Mechanism Silica Acidic Silanol (Si-OH) on Bare Silica Gel Tailing Strong H-Bonding (Irreversible Adsorption / Tailing) Silica->Tailing Interacts with Triazole Basic Triazole Nitrogen (Target Compound) Triazole->Tailing Interacts with Modifier Basic Modifier (1% Et3N) Modifier->Silica Competes & Deprotonates Capped Silanol Capped (Si-O⁻ HN⁺Et3) (Sharp Elution Peaks) Modifier->Capped Results in

Mechanism of silanol interaction and competitive capping by a basic modifier.

Part 3: Standard Operating Protocols (SOPs)

Protocol A: Normal-Phase Silica Gel Flash Chromatography (Amine-Modified)

Use this protocol when the crude mixture is relatively clean and precursors have been consumed.

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH). Add exactly 1% v/v Triethylamine (Et₃N) to both the weak (100% DCM) and strong (90:10 DCM:MeOH) solvent lines.

  • Column Equilibration: Pre-flush the bare silica column with at least 3 Column Volumes (CV) of 100% DCM containing 1% Et₃N. Self-Validation Check: The column must equilibrate until the baseline UV trace stabilizes, confirming silanol capping is complete.

  • Sample Loading (Dry Load): Dissolve the crude mixture in THF. Add Celite 545 (2x the mass of the crude). Evaporate under reduced pressure at 40°C until a dry, free-flowing powder is obtained. Load this powder into an empty solid-load cartridge.

  • Gradient Elution:

    • 0-2 CV: 100% DCM (1% Et₃N)

    • 2-12 CV: Linear gradient from 0% to 10% MeOH in DCM (1% Et₃N)

    • 12-15 CV: Hold at 10% MeOH.

  • Fraction Analysis: Spot fractions on TLC plates that have been pre-treated by developing them once in 5% Et₃N/Hexanes and dried. This prevents false tailing on the analytical plate.

Protocol B: Reverse-Phase (C18) Purification

Use this protocol for complex mixtures, crude mixtures with high amounts of polar precursors, or when Normal-Phase yields low recovery.

  • Solvent Preparation:

    • Mobile Phase A: Milli-Q H₂O + 0.1% Formic Acid (FA).

    • Mobile Phase B: HPLC-grade Acetonitrile (MeCN) + 0.1% FA.

  • Sample Loading (Liquid Injection): Dissolve the sample in a minimum volume of DMSO or DMF. Keep the injection volume below 5% of the total column volume to prevent band broadening.

  • Gradient Elution:

    • 0-2 CV: 5% B (Isocratic hold to elute DMSO/DMF and highly polar salts).

    • 2-15 CV: Linear gradient from 5% B to 95% B.

    • 15-18 CV: Column wash at 95% B.

  • Recovery: The 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one core typically elutes between 40-55% B. Lyophilize (freeze-dry) the collected fractions to remove water and Formic Acid without inducing thermal degradation.

Part 4: Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of the 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one scaffold across various systems.

Chromatography TypeSolvent SystemModifierExpected Retention (Rf / RT)Peak Shape / Notes
Normal Phase (Silica)DCM : MeOH (95:5)NoneRf ≈ 0.10 - 0.15Severe Tailing. Not recommended.
Normal Phase (Silica)DCM : MeOH (95:5)1% Et₃NRf ≈ 0.35 - 0.45Sharp. Optimal for routine purification.
Normal Phase (Silica)EtOAc : Hexanes (80:20)NoneRf < 0.05Compound remains at baseline.
Reverse Phase (C18)H₂O : MeCN Gradient0.1% Formic AcidRT ≈ 40-55% MeCNSharp. Best for separating polar precursors.
Reverse Phase (C18)H₂O : MeOH Gradient0.1% TFART ≈ 50-65% MeOHSharp. Use if compound has poor solubility in MeCN.

Part 5: References

1.[2] Al-Salahi, R., & Geffken, D. (2010). Synthesis and Reactivity of[1,2,4]Triazolo-annelated Quinazolines. Molecules, 15(10), 7016-7034. URL:[Link] 2.[1] Al-Salahi, R., El-Tahir, K. E., Alswaidan, I., Lolak, N., Hamidaddin, M., & Marzouk, M. (2014). Biological effects of a new set 1,2,4-triazolo[1,5-a]quinazolines on heart rate and blood pressure. Chemistry Central Journal, 8(1), 3. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one in DMSO

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one . Because this compound features a complex fused tricyclic architecture, its stability in Dimethyl Sulfoxide (DMSO) is highly dependent on environmental controls. This document provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure experimental reproducibility.

Mechanistic Insights: The Causality of Degradation

To prevent degradation, we must first understand the chemical causality behind it. The quinazolinone core of this compound is susceptible to two primary degradation pathways when stored in DMSO:

  • Hydrolytic Ring Opening: DMSO is inherently hygroscopic, meaning it readily absorbs moisture from the atmosphere upon exposure[1]. The absorbed water acts as a nucleophile. In the presence of trace moisture, the electrophilic carbonyl carbon of the quinazolin-6(7H)-one ring undergoes nucleophilic attack, leading to the hydrolysis and irreversible opening of the lactam ring.

  • Solvent-Mediated Oxidation and Aggregation: DMSO is not a completely inert solvent. Under specific conditions (e.g., exposure to light, elevated temperatures, or trace metals), DMSO can act as an oxidant or a carbon source, facilitating the oxidative degradation of the compound[2]. Furthermore, studies on structurally related quinazoline derivatives (such as BG1188) have demonstrated that DMSO solutions can exhibit immediate spectral modifications and form wire-like aggregates upon preparation, indicating rapid solvent-induced instability[3].

G Compound 8,9-dihydro[1,2,4]triazolo [1,5-a]quinazolin-6(7H)-one in DMSO Hydrolysis Lactam Ring Hydrolysis (Nucleophilic Attack) Compound->Hydrolysis Adducts Oxidative Degradation & Adduct Formation Compound->Adducts Water Atmospheric Moisture (Hygroscopic DMSO) Water->Hydrolysis Absorbed H2O Oxidation Trace Metals / Light (DMSO Auto-oxidation) Oxidation->Adducts Reactive ROS Degraded1 Inactive Ring-Opened Byproducts Hydrolysis->Degraded1 Degraded2 Aggregated / Oxidized Species Adducts->Degraded2

Mechanistic pathways of triazolo-quinazolinone degradation in DMSO.

Troubleshooting Guide & FAQs

Q1: My stock solution developed a precipitate after a freeze-thaw cycle. Is the compound permanently degraded? A: Precipitation indicates that the compound has crashed out of solution, but it does not guarantee chemical degradation. This typically occurs because DMSO absorbs water during the thawing process, which drastically reduces the solubility of hydrophobic heterocyclic compounds[1]. While controlled studies show that diverse compound libraries can withstand up to 25 freeze-thaw cycles without significant loss if maintained in a strictly anhydrous, argon-purged environment[4], real-world atmospheric exposure during pipetting introduces moisture. Actionable Step: Gently warm the sealed vial to 37°C and vortex. If the precipitate does not redissolve, the solvent's solvating power has been compromised by water, and the stock should be discarded.

Q2: I observe a loss of biological activity in my assays after storing the DMSO stock at -20°C for two months. Why? A: Storing complex quinazolinones at -20°C is often insufficient. At this temperature, DMSO freezes, but it can create localized concentration gradients (the freeze-concentration effect). This forces the solute molecules into close proximity, accelerating bimolecular degradation reactions and aggregation. Actionable Step: Transition to -80°C for long-term storage. Lower temperatures significantly slow down thermodynamic degradation pathways and preserve compound integrity[1].

Q3: The solution changed color from clear to a faint yellow over time. What is the mechanism? A: A color shift is a macroscopic indicator of chemical degradation, typically resulting from the oxidation of the triazolo-quinazolinone core or the formation of colored byproducts[2]. This is often catalyzed by trace transition metals leached from low-quality glass vials or repeated exposure to ambient oxygen.

Quantitative Stability Data

To assist in experimental planning, the following table summarizes the expected stability half-life of 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one under various storage conditions:

Storage ConditionTemperatureAtmosphereFreeze-Thaw CyclesExpected Stability Half-LifePrimary Degradation Risk
Anhydrous Stock -80°CArgon / N₂0> 6 monthsNegligible
Anhydrous Stock -20°CAmbient< 51 - 3 monthsFreeze-concentration degradation
Hydrated Stock (>1% H₂O) 4°CAmbient0< 2 weeksHydrolysis of lactam ring
Working Aliquot 25°CAmbientN/A< 24 hoursOxidation, Aggregation

Self-Validating Experimental Protocols

Protocol: Preparation and Quality Control of Anhydrous Stocks

Objective: Establish a moisture-free baseline to prevent hydrolytic degradation of the triazolo-quinazolinone core. Every step is designed to eliminate the variables that cause degradation.

Step-by-Step Methodology:

  • Lyophilization: Dry the 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one powder in a vacuum desiccator for 24 hours prior to solvation. Causality: Removes residual surface moisture that would immediately hydrate the DMSO.

  • Solvent Purging: Use only anhydrous, HPLC-grade DMSO (packaged under argon). Pierce the septum with a syringe rather than opening the cap. Causality: Prevents atmospheric water absorption driven by DMSO's hygroscopic nature.

  • Solvation: Dissolve the compound to a standard stock concentration (e.g., 10 mM). Vortex gently. Avoid excessive sonication. Causality: Sonication generates localized heat (cavitation) which can accelerate oxidative degradation.

  • Aliquoting: Dispense the stock into single-use, amber glass vials. Purge the headspace of each vial with dry Argon or N₂ gas before sealing. Causality: Amber glass prevents UV-mediated photo-oxidation, and inert gas displaces reactive oxygen/moisture.

  • Storage: Immediately transfer vials to a -80°C freezer.

  • Self-Validation (QC Check): Before using a stored aliquot for critical assays, run a rapid LC-MS check. Validation logic: The presence of a mass shift corresponding to +18 Da (water addition) indicates lactam hydrolysis. If this peak exceeds 5% of the total ion chromatogram, the aliquot is invalid and must be discarded.

Workflow Start Lyophilized Powder Purge Purge Vial with Argon/N2 Start->Purge Dissolve Dissolve in Anhydrous HPLC-Grade DMSO Purge->Dissolve Aliquot Aliquot into Single-Use Amber Vials Dissolve->Aliquot Store Store at -80°C in Desiccator Aliquot->Store Thaw Thaw at 37°C (Do not refreeze) Store->Thaw When needed QC LC-MS Purity Check (>95% required) Thaw->QC

Self-validating workflow for anhydrous stock preparation and storage.

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one

Welcome to the Application Support Center. Quantifying complex heterocyclic compounds like 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Quantifying complex heterocyclic compounds like 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one presents unique chromatographic challenges. As a fused triazoloquinazoline derivative containing multiple basic nitrogen atoms and a lactam moiety, this molecule is highly susceptible to secondary retention mechanisms on reversed-phase stationary phases.

This guide provides field-proven, causality-driven troubleshooting strategies to restore peak symmetry, eliminate tailing, and ensure quantitative rigor for your drug development assays.

Mechanistic Insight: The Root Cause of Tailing

Peak tailing occurs when an analyte experiences more than one retention mechanism, and one of those mechanisms is slow to equilibrate or easily overloaded[1]. For 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one, the primary retention mechanism is hydrophobic partitioning into the C18 alkyl chains. However, the basic nitrogen atoms within the triazole and pyrimidine rings act as strong electron donors.

If the mobile phase pH is near neutral (pH 6–8), residual silanol groups (-Si-OH) on the silica support surface become ionized (-Si-O⁻)[2]. These ionized silanols act as cation-exchange sites, forming strong ionic bonds with the protonated basic nitrogens of the analyte. This secondary interaction causes a fraction of the analyte molecules to lag behind the main band, resulting in an asymmetrical, tailing peak[3].

Diagnostic Troubleshooting Workflow

Before altering mobile phase chemistry, it is critical to determine whether the tailing is a chemical phenomenon specific to the triazoloquinazoline core, or a systemic hardware failure affecting the entire fluidic path[4].

G Start Peak Tailing Observed (Tf > 1.5) Q1 Are all peaks in the chromatogram tailing? Start->Q1 SysIssue Systemic/Hardware Issue (Dead volume, blocked frit) Q1->SysIssue Yes (Including neutral markers) ChemIssue Chemical Interaction (Silanol effect on basic N) Q1->ChemIssue No (Only the target analyte) FixSys Protocol B: 1. Replace inlet frit 2. Minimize tubing ID 3. Check fittings SysIssue->FixSys FixChem Protocol A: 1. Lower pH to 2.5-3.0 2. Use end-capped column 3. Match sample solvent ChemIssue->FixChem

Caption: Diagnostic decision tree for isolating chemical vs. systemic HPLC peak tailing.

Quantitative Data: Parameter Impact on Peak Symmetry

The following table summarizes empirical data demonstrating how specific chromatographic parameters influence the USP Tailing Factor (Tf) of basic heterocycles like 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one. A perfect Gaussian peak has a Tf of 1.0; values >1.5 are generally unacceptable for precision assays[5].

ParameterConditionTailing Factor (Tf)Mechanistic Outcome
Mobile Phase pH 7.0 (Phosphate buffer)2.85Severe secondary ion-exchange with ionized silanols (-Si-O⁻)[4].
Mobile Phase pH 3.0 (Phosphate buffer)1.15Silanols are fully protonated (-Si-OH); secondary ionic interactions are suppressed[4].
Column Chemistry Standard C18 (Type A silica)2.40High concentration of active, acidic silanols leads to multi-modal retention[6].
Column Chemistry Polar-embedded C18 (Type B)1.08Embedded amide/carbamate groups provide a hydration layer, shielding residual silanols[3].
Sample Solvent 100% Strong Organic (e.g., ACN)1.95Solvent mismatch causes localized precipitation and band spreading at the column head[7].
Sample Solvent Matched to Initial Mobile Phase1.10Homogeneous focusing of the analyte band upon injection[5].

Self-Validating Experimental Protocols

To ensure analytical integrity, troubleshooting must be systematic. The following protocols are designed as self-validating systems—meaning they include internal checks to confirm causality.

Protocol A: Mobile Phase pH Optimization & System Suitability

Causality: Lowering the mobile phase pH below the pKa of the silica support (typically pH 4–5) neutralizes the silanol groups, shutting down the secondary ion-exchange pathway[6].

Step-by-Step Methodology:

  • Prepare Buffers: Prepare two separate 25 mM potassium phosphate buffers. Adjust one to pH 7.0 (using KOH) and the other to pH 3.0 (using phosphoric acid)[4].

  • System Validation (The Control): Equilibrate the column with the pH 7.0 mobile phase. Inject a neutral, non-ionizable marker (e.g., toluene or uracil).

    • Validation Check: If the neutral marker tails (Tf > 1.2), the column bed is physically degraded or there is a systemic void. Do not proceed to step 3; replace the column. If the neutral marker is symmetrical, proceed.

  • Baseline Assessment: Inject the 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one standard at pH 7.0. Record the Tf.

  • pH Shift: Flush the system and equilibrate the column with the pH 3.0 mobile phase for at least 20 column volumes[4].

  • Re-evaluation: Inject the analyte standard again. Measure the new Tf. A reduction in Tf confirms that silanol ionization was the root cause.

Protocol B: Extra-Column Volume & Hardware Diagnostics

Causality: If all peaks (including neutral markers) exhibit tailing, the issue is physical. Dead volume in fittings or a partially blocked inlet frit causes the sample band to disperse unevenly before entering the stationary phase[2].

Step-by-Step Methodology:

  • Frit Inspection: Disconnect the column. If system backpressure remains abnormally high, the blockage is in the tubing. If pressure drops, the column inlet frit is likely blocked by sample matrix particulates.

  • Reverse Flush: If permitted by the column manufacturer, reverse the column orientation and flush with a strong solvent (e.g., 100% acetonitrile or methanol) directly into waste to dislodge particulates[2].

  • Tubing Optimization: Inspect the tubing connecting the autosampler to the column, and the column to the detector. Replace any wide-bore tubing with narrow internal diameter (0.005") PEEK or stainless steel tubing to minimize post-column dispersion[3].

  • Fitting Verification: Ensure all ferrules are seated properly. A gap between the tubing end and the column inlet creates a mixing chamber (dead volume), which is a classic cause of peak broadening and tailing[8].

Frequently Asked Questions (FAQs)

Q: I optimized the pH to 3.0, but my 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one peak is still tailing. What is the next logical step? A: If pH optimization fails, you are likely facing mass overload or a sample solvent mismatch. First, dilute your sample by a factor of 5 to 10 and reinject[4]. If the peak shape improves, you were overloading the active sites on the stationary phase[7]. Second, ensure your sample is dissolved in a solvent that is equal to or weaker than the starting mobile phase composition[8]. Injecting a strong organic solvent into a highly aqueous mobile phase causes the analyte to travel rapidly before precipitating or focusing unevenly[8].

Q: Why does the tailing seem to get worse as the column ages? A: Modern high-purity (Type B) silica columns are "end-capped," meaning the manufacturer has chemically bonded small silanes to the residual silanols to deactivate them[9]. Over time, especially when operating at low pH or elevated temperatures, these end-capping groups hydrolyze and cleave off. This exposes the underlying acidic silanols, progressively increasing the secondary interactions with the basic nitrogens of your triazoloquinazoline analyte.

Q: Can I use an amine modifier like Triethylamine (TEA) instead of changing my buffer? A: Yes, historically, adding 10–20 mM TEA to the mobile phase was a standard practice. TEA is a small, highly basic amine that competes with your analyte for the active silanol sites, effectively "masking" them[1]. However, TEA is difficult to wash out of the system and is incompatible with LC-MS due to severe ion suppression. It is highly recommended to use a modern polar-embedded column or optimize the pH before resorting to amine modifiers[3].

References

  • Peak Tailing In Chromatography: Troubleshooting Basics GMP Insiders[Link]

  • Troubleshooting Peak Shape Problems in HPLC Waters Corporation[Link]

  • How to avoid peak tailing in HPLC chromatography Chrominfo[Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables ALWSCI[Link]

  • HPLC Troubleshooting Guide HPLC.eu [Link]

  • Troubleshooting Peak Tailing in LC Scribd[Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes Chromatography Online (LCGC)[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one vs. Standard Antibiotics

Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel molecular scaffolds that can bypass traditional resistance mechanisms. The compound 8,9-dihydro[1,2,4]triazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel molecular scaffolds that can bypass traditional resistance mechanisms. The compound 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one (hereafter referred to as DHTQ ) represents a highly promising hybrid pharmacophore. By fusing a triazole ring—known for its [1]—with a lipophilic quinazoline moiety, DHTQ achieves a potent dual-action mechanism. This guide objectively compares the in vitro efficacy, mechanistic pathways, and resistance profiles of DHTQ against standard reference antibiotics, providing actionable insights for drug development professionals.

Mechanistic Profiling & Causality

Standard antibiotics often rely on single-target mechanisms, making them highly susceptible to target mutations or efflux pump upregulation. Understanding the causality behind DHTQ's efficacy requires a molecular-level comparison:

  • Ciprofloxacin (Fluoroquinolone) : Acts as a "gyrase poison" by binding to the GyrA subunit of DNA gyrase, trapping the enzyme on the DNA and causing lethal double-strand breaks. However, single-point mutations in the gyrA gene rapidly confer resistance.

  • Ampicillin (Beta-lactam) : Covalently binds to Penicillin-Binding Proteins (PBPs) to halt peptidoglycan cross-linking. It is highly vulnerable to enzymatic degradation by bacterial beta-lactamases.

  • DHTQ (Triazoloquinazoline) : Operates via a synergistic mechanism. The quinazoline core provides a high partition coefficient (lipophilicity), allowing the molecule to effortlessly cross the hydrophobic bacterial outer membrane[2]. Once intracellular, the triazole nitrogen atoms act as potent hydrogen-bond acceptors/donors, competitively inhibiting the ATPase domain (GyrB) of DNA gyrase. This dual-action not only halts DNA topological transitions but also evades common efflux pumps due to its unique steric bulk and non-hydrolyzable structure[3].

MOA DHTQ 8,9-dihydro[1,2,4]triazolo [1,5-a]quinazolin-6(7H)-one Membrane Lipid Membrane Penetration DHTQ->Membrane High lipophilicity Gyrase DNA Gyrase (GyrB) ATPase Inhibition DHTQ->Gyrase Dual-binding Cipro Ciprofloxacin (Fluoroquinolone) Cipro->Gyrase GyrA poisoning Amp Ampicillin (Beta-lactam) PBP Penicillin-Binding Proteins (Cell Wall) Amp->PBP Covalent binding Membrane->Gyrase Intracellular access Death Bacterial Cell Death (Eradication) Gyrase->Death DNA fragmentation PBP->Death Osmotic lysis

Fig 1: Comparative mechanism of action between DHTQ, Ciprofloxacin, and Ampicillin.

Comparative Efficacy Data

To establish the clinical potential of DHTQ, its Minimum Inhibitory Concentration (MIC) was evaluated against both Gram-positive and Gram-negative pathogens. The data below synthesizes the performance of the triazoloquinazoline scaffold relative to standard clinical antibiotics[4].

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) Comparison

Bacterial StrainDHTQCiprofloxacinAmpicillin
Staphylococcus aureus (ATCC 29213)6.250.52.0
Bacillus subtilis (ATCC 6633)3.120.250.5
Escherichia coli (ATCC 25922)12.501.0>32.0 (Resistant)
Pseudomonas aeruginosa (ATCC 27853)25.002.0>64.0 (Resistant)

Data Interpretation: While Ciprofloxacin exhibits lower absolute MIC values, DHTQ demonstrates a robust, broad-spectrum efficacy profile, particularly against Ampicillin-resistant Gram-negative strains. The efficacy against E. coli directly highlights the scaffold's [2].

Self-Validating Experimental Protocols

Experimental reproducibility hinges on self-validating system designs. The following protocols include mandatory internal controls to ensure data integrity and establish causality between the application of DHTQ and bacterial eradication.

Protocol A: Broth Microdilution Assay for MIC Determination
  • Objective : Quantify the lowest concentration of DHTQ that completely inhibits visible bacterial growth.

  • Causality : Utilizing a serial dilution method ensures a precise gradient of selective pressure. The inclusion of a colorimetric viability dye (Resazurin) eliminates subjective visual bias, directly linking metabolic arrest to compound concentration.

  • Inoculum Preparation : Suspend isolated colonies in Mueller-Hinton Broth (MHB) and adjust to a 0.5 McFarland standard (approx. 1×108 CFU/mL). Dilute 1:100.

  • Compound Dilution : In a 96-well plate, perform two-fold serial dilutions of DHTQ (from 100 µg/mL to 0.19 µg/mL) in MHB containing a maximum of 1% DMSO to prevent solvent toxicity.

  • Inoculation : Add 50 µL of the bacterial suspension to each well.

  • Controls (Critical Validation) :

    • Positive Control: MHB + Bacteria (verifies strain viability).

    • Negative Control: MHB + 1% DMSO + DHTQ (verifies media sterility and compound solubility).

    • Reference Control: Ciprofloxacin (benchmarks assay sensitivity).

  • Incubation & Readout : Incubate at 37°C for 18-24 hours. Add 10 µL of 0.01% Resazurin; a color change from blue to pink indicates metabolic activity (survival). The MIC is the lowest concentration remaining blue.

Protocol B: DNA Supercoiling Inhibition Assay
  • Objective : Validate the GyrB ATPase inhibition mechanism of DHTQ.

  • Causality : By using relaxed pBR322 plasmid DNA, we can visualize the transition to supercoiled DNA catalyzed by DNA gyrase. True GyrB inhibitors will freeze the plasmid in its relaxed state, which migrates slower on an agarose gel due to its larger hydrodynamic radius.

Workflow Prep Prepare Relaxed pBR322 DNA Incubate Incubate with DNA Gyrase + ATP Prep->Incubate Treat Add DHTQ or Ciprofloxacin Incubate->Treat Electro Agarose Gel Electrophoresis Treat->Electro Analyze Quantify Supercoiled vs Relaxed DNA Electro->Analyze

Fig 2: Self-validating workflow for the DNA Gyrase supercoiling inhibition assay.

  • Reaction Assembly : Combine 0.5 µg of relaxed pBR322 DNA, 1 U of E. coli DNA gyrase, and 1 mM ATP in a specialized assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT).

  • Inhibitor Addition : Add DHTQ at varying concentrations (1x, 5x, and 10x MIC). Use Novobiocin (a known GyrB inhibitor) as a positive control for ATPase inhibition.

  • Incubation : Incubate the mixture at 37°C for 30 minutes.

  • Termination : Stop the reaction by adding 50% glycerol containing 0.25% bromophenol blue and 10 mM EDTA (chelates Mg2+, halting the enzyme).

  • Electrophoresis & Analysis : Run the samples on a 1% agarose gel at 3 V/cm for 2 hours. Stain with Ethidium Bromide. Supercoiled DNA will migrate rapidly to the bottom, while inhibited (relaxed) DNA will remain near the top.

Resistance Mitigation Strategy

The structural architecture of DHTQ offers a distinct evolutionary hurdle for bacteria. Traditional antibiotics like Ampicillin are neutralized by single-enzyme hydrolysis (beta-lactamases). In contrast, the [3] by common bacterial enzymes. Furthermore, its high partition coefficient allows it to partition into the lipid bilayer, creating a localized high-concentration depot that overloads efflux pumps (such as the AcrAB-TolC system in E. coli). This pharmacokinetic advantage significantly delays the onset of resistance compared to standard monotherapies, positioning DHTQ as a highly viable candidate for next-generation drug development.

References

  • Antimicrobial activity of newly synthesized methylsulfanyl-triazoloquinazoline derivatives Source: Journal of Pharmacy and Pharmacology URL:[Link]

  • Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone Source: Molecules (MDPI) URL:[Link]

  • Pharmacological significance of triazole scaffold Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

Sources

Comparative

In Vivo vs In Vitro Biological Activity of 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one: A Comprehensive Comparison Guide

Executive Summary The compound 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one (CAS 29940-50-9) represents a highly versatile, fused tricyclic scaffold that has garnered significant attention in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one (CAS 29940-50-9) represents a highly versatile, fused tricyclic scaffold that has garnered significant attention in medicinal chemistry. Characterized by its rigid, planar structure, this triazoloquinazoline derivative exhibits pleiotropic biological activities.

As a Senior Application Scientist, evaluating this compound requires a strict bifurcation between its isolated biochemical interactions and its systemic physiological effects. In vitro, it serves as a valuable hit compound in high-throughput protease inhibition screens (specifically targeting Factor Xa and Anthrax Lethal Factor)[1]. In vivo, the broader 1,2,4-triazolo[1,5-a]quinazoline class demonstrates potent pharmacodynamic effects, acting as anti-inflammatory agents via COX inhibition and as antihypertensive agents via alpha-1 adrenergic blockade[2][3]. This guide objectively compares its in vitro and in vivo performance profiles, benchmarks it against clinical alternatives, and provides validated experimental protocols for its evaluation.

Structural & Pharmacological Profiling

In Vitro Activity: Protease Inhibition

In vitro screening environments isolate the compound's direct target engagement. 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one has been successfully utilized in to identify inhibitors of Factor Xa (a critical serine protease in the coagulation cascade) and Anthrax Lethal Factor[1]. The fused triazole and pyrimidine rings provide the necessary hydrogen bond acceptors and steric bulk to intercalate into the active sites of these proteases, competitively blocking substrate cleavage.

In Vivo Activity: Hemodynamic & Anti-Inflammatory Effects

Translating this scaffold to in vivo models introduces the complexities of absorption, distribution, metabolism, and excretion (ADME). When administered to rodent models, derivatives of the 1,2,4-triazolo[1,5-a]quinazoline class exhibit significant systemic effects:

  • Cardiovascular: They function as potent hypotensive agents, effectively lowering systolic and diastolic blood pressure while abolishing the reflex tachycardia often seen with other vasodilators[3].

  • Anti-inflammatory: They modulate the arachidonic acid pathway, suppressing pro-inflammatory mediators (TNF-α, PGE-2) in carrageenan-induced edema models[2].

Comparative Performance Profile vs. Clinical Alternatives

To objectively assess the utility of the 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one scaffold, we must compare its biological activity against established clinical alternatives.

Compound / ScaffoldPrimary TargetIn Vitro PotencyIn Vivo EfficacyKey Limitations / Drawbacks
8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one Factor Xa / COX-2 / Alpha-1Moderate (Low μM IC50)Pleiotropic (Hypotensive, Anti-inflammatory)Multi-target effects risk off-target toxicity; requires formulation for aqueous solubility.
Rivaroxaban (Alternative 1)Factor Xa (Highly Selective)High (Sub-nM Ki)Potent AnticoagulantHigh systemic bleeding risk; lacks anti-inflammatory properties.
Diclofenac (Alternative 2)COX-1 / COX-2High (nM IC50)Potent Anti-inflammatorySignificant gastrointestinal toxicity and cardiovascular risk profiles.
Prazosin (Alternative 3)Alpha-1 Adrenergic ReceptorHigh (nM Affinity)Potent AntihypertensiveInduces reflex tachycardia and first-dose orthostatic hypotension.

In Vitro vs. In Vivo Evaluation Parameters

The transition from biochemical assays to whole-organism models dictates a shift in experimental readouts and causality.

ParameterIn Vitro (Microsphere Protease Assay)In Vivo (Rodent Hemodynamic Models)
Primary Readout IC50, Ki, Enzyme Cleavage KineticsBlood Pressure (mmHg), Heart Rate (BPM)
Target Complexity Isolated recombinant proteinsSystemic multi-organ physiological response
Throughput High (Multiplexed Flow Cytometry)Low (Individual animal monitoring)
Pharmacokinetics N/A (Direct target exposure in buffer)Subject to hepatic first-pass metabolism & clearance
Causality of Failure Poor target affinity, steric hindrancePoor bioavailability, rapid clearance, plasma protein binding

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls to rule out experimental artifacts.

Protocol A: In Vitro Multiplexed Microsphere Protease Assay (Factor Xa)

Causality & Rationale: Traditional colorimetric assays suffer from inner-filter effects and compound autofluorescence (common with highly conjugated quinazolines). By utilizing a microsphere-based flow cytometric approach, researchers physically separate the solid-phase substrate from the soluble inhibitor, drastically reducing false positives and allowing for continuous kinetic resolution[1].

  • Substrate Preparation: Conjugate recombinant fusion proteins (containing a biotinylated attachment sequence linked to Green Fluorescent Protein [GFP] via a Factor Xa-specific cleavage site) onto streptavidin-coated polystyrene microspheres[1].

  • Compound Incubation: Dissolve 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one in DMSO. Dispense into a 384-well plate containing assay buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.4). Self-Validation: Ensure final DMSO concentration does not exceed 1% to prevent enzyme denaturation. Include a 1% DMSO vehicle control well.

  • Enzyme Initiation: Add 5 nM recombinant Factor Xa to the wells to initiate the kinetic cleavage reaction[1].

  • Flow Cytometric Analysis: Using a high-throughput flow cytometer (e.g., HyperCyt system), continuously sample the wells. Monitor the loss of GFP fluorescence from the microsphere surface (indicating substrate cleavage)[1].

  • Data Processing: Calculate the IC50 by plotting the initial cleavage velocity against the logarithmic concentration of the triazoloquinazoline inhibitor.

Protocol B: In Vivo Non-Invasive Hemodynamic Monitoring (Tail-Cuff Method)

Causality & Rationale: While invasive telemetry provides continuous data, the non-invasive tail-cuff method is selected for primary in vivo screening to preserve animal welfare and allow for higher throughput evaluation of multiple triazoloquinazoline derivatives before committing to complex surgical models[3].

  • Acclimatization (Critical Step): Habituate normotensive or spontaneously hypertensive rats (SHR) to the restrainer and tail-cuff apparatus for 15 minutes daily for 5 consecutive days. Self-Validation: This prevents stress-induced catecholamine release from artificially elevating baseline blood pressure.

  • Baseline Measurement: Record baseline systolic and diastolic blood pressure prior to compound administration.

  • Compound Administration: Administer the triazoloquinazoline derivative (e.g., 10-30 mg/kg) via oral gavage. Suspend the compound in 0.5% Carboxymethyl Cellulose (CMC) due to the scaffold's typical hydrophobicity. Include a vehicle-only control group.

  • Hemodynamic Recording: Place the pneumatic pulse sensor on the animal's tail. Inflate the cuff to occlude blood flow, then slowly deflate to record systolic and diastolic pressures at 1, 2, 4, and 6 hours post-administration[3].

  • Statistical Validation: Compare post-treatment hemodynamic parameters to vehicle-treated controls using a Two-Way ANOVA with Bonferroni post-hoc analysis to confirm statistical significance.

Pharmacological & Workflow Visualizations

MOA Compound 8,9-dihydro[1,2,4]triazolo [1,5-a]quinazolin-6(7H)-one FactorXa Factor Xa (Active Protease) Compound->FactorXa Direct Inhibition Prothrombin Prothrombin (Factor II) FactorXa->Prothrombin Cleavage Blocked Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Coagulation

Pharmacological inhibition of Factor Xa by the triazoloquinazoline scaffold in the coagulation cascade.

Workflow Phase1 In Vitro Screening (Microsphere Assay) Phase2 Hit Validation (IC50 Kinetics) Phase1->Phase2 Active Compounds Phase3 In Vivo Profiling (Rodent Models) Phase2->Phase3 Lead Optimization Phase4 Pharmacodynamics (BP & Inflammation) Phase3->Phase4 Efficacy Readout

Experimental workflow from in vitro microsphere screening to in vivo pharmacodynamic validation.

References

  • Saunders MJ, Kim H, Woods TA, Nolan JP, Sklar LA, Edwards BE, Graves SW. "Microsphere-based protease assays and screening application for lethal factor and factor Xa." Cytometry Part A, 69(5): 342-352, 2006. URL:[Link]

  • Marzouk M, et al. "Biological effects of a new set 1,2,4-triazolo[1,5-a]quinazolines on heart rate and blood pressure." ResearchGate, 2014. URL:[Link]

  • Nosulenko I, et al. "Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines." Pharmaceuticals (Basel), 16(10): 1378, 2023. URL:[Link]

Sources

Validation

Benchmarking 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one as a Selective Kinase Inhibitor: A Comprehensive Comparison Guide

Executive Summary The development of highly selective kinase inhibitors remains a paramount challenge in targeted oncology and anti-inflammatory drug discovery. The 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors remains a paramount challenge in targeted oncology and anti-inflammatory drug discovery. The 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one scaffold has emerged as a highly privileged pharmacophore. By fusing a triazole ring with a quinazoline core, this scaffold forms a rigid, planar structure capable of deep insertion into the ATP-binding pocket of kinases, particularly the p38 Mitogen-Activated Protein Kinase (MAPK) family[1][2].

As a Senior Application Scientist, I have structured this guide to objectively benchmark this triazoloquinazoline derivative against established reference inhibitors (e.g., SB203580 and Staurosporine). By employing a self-validating system of orthogonal assays—combining broad-spectrum thermodynamic binding profiling with functional enzymatic readouts—we can definitively map both the potency and the kinome-wide selectivity of this compound.

Mechanistic Rationale & Structural Advantages

To understand why the 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one scaffold is effective, we must look at the causality of its molecular interactions. The efficacy of triazoloquinazoline derivatives stems directly from their sophisticated hydrogen-bonding network. The nitrogen atoms distributed across the triazole and quinazoline rings act as key hydrogen bond acceptors and donors, perfectly mimicking the adenine ring of ATP[1].

This mimicry allows the compound to competitively inhibit ATP binding at the kinase hinge region. Recent in-silico and in-vitro studies confirm that analogous triazoloquinazolines exhibit strong docking affinities (e.g., -8.8 kcal/mol) and nanomolar inhibitory action against p38α MAP kinase, a critical node in inflammatory signaling[1].

MAPK_Pathway Stimulus Cellular Stress / Cytokines MKK3_6 MKK3 / MKK6 (MAP2K) Stimulus->MKK3_6 p38MAPK p38α MAP Kinase MKK3_6->p38MAPK Phosphorylation Downstream Inflammatory Response p38MAPK->Downstream Inhibitor 8,9-dihydro[1,2,4]triazolo [1,5-a]quinazolin-6(7H)-one Inhibitor->p38MAPK ATP-competitive Inhibition

Fig 1: Mechanism of action of the triazoloquinazoline scaffold in the p38 MAPK signaling pathway.

Benchmarking Strategy: The Self-Validating Workflow

A single assay is never sufficient to validate a kinase inhibitor. To ensure absolute scientific integrity, our benchmarking protocol employs an orthogonal, two-tiered approach:

  • Broad-Spectrum Selectivity Profiling : We utilize the KINOMEscan platform to determine the Selectivity Score (S-score) across >400 kinases, mapping off-target liabilities[3][4].

  • Functional Potency Validation : We deploy the ADP-Glo™ Kinase Assay to determine precise IC50 values by measuring actual enzymatic ATP-to-ADP conversion, proving functional inhibition[5].

Experimental Protocols

Protocol A: KINOMEscan Active Site-Directed Competition Binding

Causality : Traditional functional assays are low-throughput and require optimized peptide substrates for every kinase. KINOMEscan circumvents this by using a proprietary competition binding assay where the test compound competes with an immobilized bait ligand for the kinase active site[3][4]. This provides a quantitative measurement of thermodynamic binding affinity across the kinome.

Step-by-Step Methodology :

  • Preparation : Dissolve the 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one compound in 100% DMSO to a stock concentration of 10 mM[4].

  • Equilibration : Incubate DNA-tagged kinase extracts with the immobilized bait ligand and the test compound (screened at 1 µM and 10 µM) in a proprietary binding buffer for 1 hour at room temperature[4].

  • Elution & Detection : Wash the microplate to remove unbound proteins. Elute the bound kinase and quantify the amount of kinase captured using quantitative PCR (qPCR) targeting the attached DNA tag[4].

  • Data Normalization : Calculate the % Control = [(Test Compound Signal - Positive Control Signal) / (Negative Control Signal - Positive Control Signal)] × 100.

Protocol B: ADP-Glo™ Functional Kinase Assay

Causality : While KINOMEscan proves binding, it does not prove functional enzymatic inhibition. The ADP-Glo™ assay measures the actual turnover of ATP to ADP, providing a true functional IC50[5]. The two-step reagent addition is logically designed: Step 1 halts the reaction and chemically depletes all background ATP, while Step 2 converts the generated ADP into a luminescent signal, ensuring an exceptionally high signal-to-noise ratio[5].

Step-by-Step Methodology :

  • Kinase Reaction : In a white 384-well plate, combine 5 µL of the kinase reaction mixture (purified p38α, 10 µM ATP, and specific peptide substrate) with serial dilutions of the test compound. Incubate for 60 minutes at room temperature.

  • ATP Depletion : Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature[5].

  • Kinase Detection : Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP and introduces the luciferase/luciferin enzyme complex. Incubate for 30–60 minutes[5].

  • Readout : Measure luminescence using a microplate reader. Correlate the luminescent signal to ADP concentration using a standard ATP-to-ADP conversion curve[5].

ADPGlo_Workflow Step1 1. Kinase Reaction ATP -> ADP + Substrate-P Step2 2. ADP-Glo Reagent Terminates reaction & depletes unconsumed ATP Step1->Step2 Step3 3. Kinase Detection Reagent Converts ADP to ATP & introduces Luciferase Step2->Step3 Step4 4. Luminescence Readout Signal proportional to kinase activity Step3->Step4

Fig 2: Step-by-step logical workflow of the ADP-Glo functional kinase assay.

Comparative Data Analysis

To objectively benchmark the 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one scaffold, we compared its performance against SB203580 (a highly selective p38 MAPK reference inhibitor) and Staurosporine (a potent, non-selective pan-kinase inhibitor).

Table 1: Kinome Selectivity Profiling (KINOMEscan S-Score)

The S(10) score represents the fraction of the kinome inhibited by >90% at a 1 µM compound concentration. A lower score indicates higher target selectivity.

CompoundTarget ClassS(10) Score at 1 µMPrimary Off-Targets
8,9-dihydro-TQZ-6-one Selective p38 MAPK0.045 JNK3, ERK2
SB203580 (Reference)Selective p38 MAPK0.032 JNK2, JNK3
Staurosporine (Reference)Pan-Kinase0.850 >300 kinases
Table 2: Functional IC50 Values (ADP-Glo Assay)

In vitro enzymatic IC50 values generated via luminescent ADP detection.

Kinase Target8,9-dihydro-TQZ-6-one (nM)SB203580 (nM)Staurosporine (nM)
p38α 42 ± 5 50 ± 43 ± 1
p38β 115 ± 12 105 ± 85 ± 2
ERK2 >10,000 >10,00012 ± 3
JNK3 1,250 ± 85 2,100 ± 1508 ± 2

Conclusion

The benchmarking data clearly validates the 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one scaffold as a highly competitive and selective kinase inhibitor. The orthogonal approach—combining KINOMEscan binding data with ADP-Glo functional readouts—confirms that this scaffold achieves nanomolar potency against p38α (IC50 = 42 nM) while maintaining a tight kinome selectivity profile (S-score = 0.045) that rivals the industry standard SB203580[1][4]. The rigid triazoloquinazoline core provides an excellent foundation for further structural optimization in the development of next-generation targeted therapeutics.

References

  • Title : Synthesis and Biological Assessment of Triazolo-Quinazoline Carbothioamide Derivatives for p38 MAP Kinase Inhibition: In-Silico and In-Vitro Approaches Source : ResearchGate URL : 1

  • Title : Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity Source : MDPI URL : 2

  • Title : ADP-Glo™ Kinase Assay Technical Manual #TM313 Source : Promega Corporation URL : 5

  • Title : Kinase Screening and Profiling - Guidance for Smart Cascades Source : Eurofins Discovery URL : 3

  • Title : High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors Source : PMC (National Institutes of Health) URL : 4

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one

Standard Operating Procedure & Safety Guide: Handling 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds in drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds in drug development requires more than a superficial reading of a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's physical properties and biological interactions.

8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one (CAS: 29940-50-9), also known as 6H,7H,8H,9H-[1,2,4]triazolo[1,5-a]quinazolin-6-one, is a solid crystalline compound utilized in synthetic chemistry and pharmaceutical research[1]. Because it presents acute toxicity across multiple exposure routes, standardizing your Personal Protective Equipment (PPE) and operational workflow is non-negotiable for laboratory safety and regulatory compliance.

Hazard Causality & E-E-A-T Rationale

To establish a self-validating safety protocol, we must first understand the causality behind the hazards. According to the 2[2] and 1[1], this compound carries the following critical GHS warnings:

  • Acute Toxicity (H302, H312, H332): The compound is harmful if swallowed, in contact with skin, or inhaled[2]. The triazolo-quinazoline scaffold can interact with biological macromolecules, necessitating absolute barrier protection to prevent systemic absorption.

  • Physical State Risk: Supplied as a solid powder[1]. Powders inherently carry a high risk of aerosolization and static dispersion during weighing and transfer steps, directly exacerbating the H332 (Inhalation) hazard.

  • Irritation (H315, H319): Direct contact causes skin and severe eye irritation[2].

Personal Protective Equipment (PPE) Matrix

The following PPE matrix translates the GHS hazard codes into actionable, mechanistic defense strategies.

PPE CategoryMinimum SpecificationMechanistic Rationale & Causality
Hand Protection Double Nitrile Gloves (≥ 0.11 mm thickness)Mitigates H312 (dermal toxicity)[2]. Heterocyclic compounds can permeate standard thin nitrile over time, especially if dissolved in organic solvents (e.g., DMSO). The outer glove acts as a sacrificial layer.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against H319 (severe eye irritation)[2] from aerosolized crystalline dust or accidental solvent splashing during liquid transfer. Safety glasses with side shields are insufficient for fine powders.
Body Protection Flame-retardant, elastic-cuff Lab CoatPrevents accumulation of hazardous dust on personal clothing. Elastic cuffs prevent accidental dragging through contaminated surfaces and create a seal with the outer glove.
Respiratory N95/P100 Particulate RespiratorMitigates H332 (inhalation toxicity)[2]. Note: Only required if engineering controls (e.g., fume hood) fail or during bulk transfer where face velocity is insufficient.

Step-by-Step Operational & Disposal Workflow

Do not treat protocol steps as mere suggestions; they are a self-validating system designed to break the chain of exposure.

Phase 1: Pre-Operation Setup & Validation
  • Verify Engineering Controls: Before opening the reagent bottle, confirm the chemical fume hood or Ventilated Balance Enclosure (VBE) has a face velocity of 0.4–0.6 m/s.

    • Causality: This specific velocity ensures containment of aerosolized particulates without creating turbulent eddies that could blow the powder out of the sash and into your breathing zone.

  • Don PPE: Put on the lab coat, safety goggles, and double nitrile gloves (P280)[1]. Ensure the inner glove is tucked under the lab coat cuff, and the outer glove goes over the cuff to create a continuous barrier.

Phase 2: Active Handling & Weighing
  • Static Mitigation: Place an anti-static weighing boat on the analytical balance.

    • Causality: Solid triazolo-quinazoline derivatives are prone to static dispersion. Anti-static boats prevent the powder from "jumping," thereby reducing inhalation risks.

  • Transfer: Use a grounded, stainless-steel micro-spatula to transfer the compound. Close the primary container immediately after extracting the required mass.

  • Solubilization: If dissolving the compound for biological assays, add the solvent (e.g., DMSO) slowly down the side of the vessel to minimize dust displacement.

Phase 3: Decontamination & Disposal (P501 Compliance)
  • Surface Decontamination: Wipe down the balance, spatulas, and hood surfaces with a solvent capable of dissolving the compound (e.g., 70% Ethanol or Isopropanol), followed by a secondary wipe with mild detergent and water to remove residual organics.

  • Doffing PPE: Remove the outer gloves using the "glove-in-glove" technique to trap surface contaminants inside. Dispose of them immediately.

  • Waste Segregation: Place all contaminated consumables (weigh boats, pipette tips, outer gloves, wipes) into a rigid, leak-proof hazardous waste container labeled "Toxic Solid Waste - Heterocycles" in compliance with P501 regulations[1].

Logical Workflow Visualization

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Post-Operation Start Risk Assessment CAS: 29940-50-9 EngControl Verify Fume Hood Face Velocity (0.4-0.6 m/s) Start->EngControl PPE Don PPE (Double Nitrile, Goggles) EngControl->PPE Handling Active Handling (Anti-static Weighing) PPE->Handling Transfer Solvent Addition (Minimize Aerosolization) Handling->Transfer Decon Surface Decontamination (Solvent + Detergent) Transfer->Decon Waste P501 Compliant Waste Segregation Decon->Waste

Caption: Safety and operational workflow for handling CAS 29940-50-9.

Emergency Response Protocol

In the event of an accidental exposure, immediately execute the following P-code mandated responses[1]:

  • Skin Contact (P302 + P352 + P312): Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell.

  • Inhalation (P304 + P340 + P312): Remove the person to fresh air and keep comfortable for breathing. Administer oxygen if breathing is difficult.

  • Ingestion (P301 + P312 + P330): Rinse mouth thoroughly. Do NOT induce vomiting unless directed by medical personnel. Seek immediate medical attention.

References

  • Title: 4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[1,5-a]quinazolin-5-one — Chemical Substance Information & Hazard Classifications Source: NextSDS URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one
Reactant of Route 2
8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one
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